3-(2,4-Dinitroanilino)benzamide
Descripción
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
3-(2,4-dinitroanilino)benzamide |
InChI |
InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18) |
Clave InChI |
PEFANSBWEDRANM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
An In-depth Technical Guide to the Chemical Properties of 3-(2,4-Dinitroanilino)benzamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties of 3-(2,4-Dinitroanilino)benzamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper extrapolates its characteristics from its constituent moieties: 3-aminobenzamide and 1-fluoro-2,4-dinitrobenzene. This document will cover predicted physicochemical properties, spectroscopic data, a plausible synthetic route, reactivity, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel benzamide derivatives.
Introduction
3-(2,4-Dinitroanilino)benzamide is an aromatic compound characterized by a benzamide core linked to a 2,4-dinitrophenyl group via a secondary amine bridge. The presence of the electron-withdrawing nitro groups on the phenyl ring, combined with the hydrogen-bonding capabilities of the amide and amine functionalities, suggests that this molecule may exhibit interesting electronic and intermolecular properties. While direct literature on 3-(2,4-Dinitroanilino)benzamide is scarce, its structural components, benzamide and 2,4-dinitroaniline derivatives, are well-characterized. Benzamides are a common scaffold in a variety of pharmaceutical agents[1][2]. The 2,4-dinitrophenyl moiety is often used as a hapten and a quenching group in fluorescence assays[]. This guide aims to provide a robust, data-driven prediction of the chemical properties of the title compound to facilitate future research and development.
Predicted Physicochemical Properties
The physicochemical properties of 3-(2,4-Dinitroanilino)benzamide have been estimated based on the known properties of its parent structures, benzamide and N-phenyl-2,4-dinitroaniline. These predictions provide a baseline for experimental design and handling of the compound.
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C13H10N4O5 | Based on the chemical structure. |
| Molecular Weight | 302.25 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange solid | The 2,4-dinitroaniline moiety typically imparts a yellow color[]. |
| Melting Point | > 200 °C | Benzamide has a melting point of 127-130 °C[2], and 2,4-dinitrodiphenylamine melts at 159-161 °C[4]. The larger, more rigid structure with potential for intermolecular hydrogen bonding would likely result in a higher melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and ethanol. | Benzamide has a water solubility of 13.5 g/L at 25°C[2]. The dinitrophenyl group will decrease aqueous solubility. Benzamide is soluble in ethanol. |
| logP (Octanol/Water) | ~3-4 | The logP of benzamide is 0.64[5]. The addition of the dinitrophenyl group will significantly increase lipophilicity. For comparison, the XLogP3 of N-(2,4-dinitrophenyl)-4-nitrobenzamide is 2.5[6]. |
Proposed Synthesis and Reaction Mechanism
A plausible and efficient method for the synthesis of 3-(2,4-Dinitroanilino)benzamide is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for forming the amine bridge between the two aromatic rings.
Synthetic Workflow
The proposed synthesis involves the reaction of 3-aminobenzamide with 1-fluoro-2,4-dinitrobenzene in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Caption: Proposed synthetic workflow for 3-(2,4-Dinitroanilino)benzamide.
Step-by-Step Protocol
-
To a stirred solution of 3-aminobenzamide (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in DMF to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Mechanistic Rationale
The reaction proceeds via a Meisenheimer complex intermediate. The highly electron-deficient dinitrophenyl ring is susceptible to nucleophilic attack by the amino group of 3-aminobenzamide. The fluorine atom is an excellent leaving group in SNAr reactions. The base is necessary to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine, driving the reaction to completion.
Predicted Spectroscopic Analysis
The structural features of 3-(2,4-Dinitroanilino)benzamide should give rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.
| Wavenumber (cm-1) | Vibration | Expected Appearance |
| 3400-3200 | N-H stretch (amine and amide) | Two or more sharp to medium bands. |
| 3000-3100 | Aromatic C-H stretch | Weak to medium bands. |
| ~1660 | C=O stretch (amide I) | Strong, sharp peak. |
| 1590-1620 | N-H bend (amide II) and C=C stretch | Medium to strong peaks. |
| 1500-1550 & 1330-1370 | Asymmetric and symmetric NO2 stretch | Two very strong, sharp peaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum will be complex due to the presence of two substituted aromatic rings. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
-
Amide Protons (-CONH2): Two broad singlets, likely in the range of 7.5-8.5 ppm.
-
Amine Proton (-NH-): A broad singlet, potentially downfield (>9.0 ppm) due to hydrogen bonding and the electron-withdrawing nature of the dinitrophenyl ring.
-
Aromatic Protons: A series of doublets, triplets, and multiplets in the aromatic region (7.0-9.0 ppm). The protons on the dinitrophenyl ring will be significantly downfield due to the strong deshielding effect of the nitro groups.
13C NMR: The carbon NMR will show distinct signals for the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm). The carbons bearing the nitro groups will be highly deshielded.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 302.25. Fragmentation patterns would likely involve the loss of the nitro groups (NO2, mass 46) and cleavage of the C-N bonds.
Predicted Reactivity and Safety Considerations
Chemical Stability
The compound is expected to be stable under normal laboratory conditions[7]. However, the presence of multiple nitro groups suggests that it may be thermally sensitive and could decompose at high temperatures. It should be stored away from strong light.
Reactivity
-
Incompatible Materials: Strong oxidizing agents and strong bases should be avoided[7][8].
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[8].
Safety and Toxicity
While no specific toxicity data exists for 3-(2,4-Dinitroanilino)benzamide, the parent compound, benzamide, is harmful if swallowed and is suspected of causing genetic defects[7]. Dinitroaniline derivatives are also known to be toxic. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H341: Suspected of causing genetic defects.
Precautionary Statements (Predicted):
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Potential Applications
The unique structure of 3-(2,4-Dinitroanilino)benzamide suggests several potential areas of application:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The benzamide moiety is a known pharmacophore, and the dinitroaniline group could be explored for its potential as an antimicrobial or anticancer agent.
-
Materials Science: The presence of multiple hydrogen bond donors and acceptors, along with the polarized aromatic systems, could lead to the formation of interesting supramolecular structures and materials with unique optical or electronic properties.
-
Assay Development: The dinitrophenyl group is a known quencher, making this compound a potential building block for developing probes and sensors for biological systems[].
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 3-(2,4-Dinitroanilino)benzamide. By leveraging the known characteristics of its constituent parts, we have constructed a comprehensive profile that can guide future experimental work. The proposed synthetic route is robust and based on well-understood organic chemistry principles. The predicted spectroscopic, reactivity, and safety data provide a solid foundation for any researcher or institution looking to synthesize and explore the potential of this novel compound.
References
-
Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters, 14(13), 3454–3457. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (2015, April 9). What is the proper procedure for the synthesis of benzimidazole from 2,4-dinitroaniline and benzaldehyde via cadogan reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-(2,4-dinitrophenyl)-4-nitro-. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2,4-Dinitroanilino)benzoic acid. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 2,4-Dinitrodiphenylamine. Retrieved from [Link]
Sources
- 1. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dinitrodiphenylamine | CAS#:961-68-2 | Chemsrc [chemsrc.com]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide, N-(2,4-dinitrophenyl)-4-nitro- | C13H8N4O7 | CID 216712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(2,4-Dinitroanilino)benzamide
Introduction
In the expansive landscape of medicinal chemistry and materials science, the benzamide scaffold serves as a foundational structural motif, giving rise to a multitude of compounds with diverse and significant biological activities.[1] This technical guide provides a comprehensive exploration of a specific derivative, 3-(2,4-Dinitroanilino)benzamide. This molecule is characterized by the amalgamation of a benzamide moiety with a 2,4-dinitroaniline group, a combination that suggests a range of potential physicochemical and biological properties.
The dinitroaniline class of compounds is well-documented for its herbicidal and antiprotozoal activities, primarily through the disruption of microtubule polymerization.[2][3] Concurrently, benzamide derivatives have been successfully developed into a wide array of therapeutic agents, including antipsychotics, antiemetics, and more recently, targeted anticancer therapies.[1][4] This guide will delve into the molecular structure, physicochemical properties, synthesis, and potential applications of 3-(2,4-Dinitroanilino)benzamide, offering a technical resource for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(2,4-Dinitroanilino)benzamide comprises a central benzamide ring substituted at the 3-position with a 2,4-dinitroanilino group. This structure brings together an amide functional group, aromatic rings, and two nitro groups, which are strong electron-withdrawing groups. These features are expected to influence the molecule's electronic properties, solubility, and potential for intermolecular interactions.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | 3-[(2,4-dinitrophenyl)amino]benzoic acid | [5] |
| Molecular Formula | C13H9N3O6 | [5] |
| Molecular Weight | 303.23 g/mol | [5] |
| CAS Number | 7221-25-2 | [5] |
Synthesis and Characterization
The synthesis of 3-(2,4-Dinitroanilino)benzamide can be approached through several established organic chemistry methodologies. A common and effective method involves the amidation of the corresponding carboxylic acid, 3-(2,4-Dinitroanilino)benzoic acid.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-(2,4-Dinitroanilino)benzamide.
Experimental Protocol: Synthesis of 3-(2,4-Dinitroanilino)benzamide
Part 1: Synthesis of 3-(2,4-Dinitroanilino)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of 2,4-dinitrochlorobenzene to the solution. To scavenge the HCl byproduct, add a non-nucleophilic base like sodium bicarbonate or triethylamine.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 3-(2,4-Dinitroanilino)benzoic acid.
Part 2: Amidation to 3-(2,4-Dinitroanilino)benzamide
-
Acyl Chloride Formation: In a fume hood, suspend the dried 3-(2,4-Dinitroanilino)benzoic acid in an excess of thionyl chloride (SOCl₂) or oxalyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Conditions: Gently warm the mixture (e.g., to 40-50 °C) until the evolution of gas (SO₂ or CO and CO₂) ceases and a clear solution is formed.
-
Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Work-up and Purification: A precipitate of 3-(2,4-Dinitroanilino)benzamide will form. Filter the solid, wash with water and then a small amount of cold solvent to remove impurities. The product can be further purified by recrystallization.
Spectroscopic Characterization
The structure of the synthesized 3-(2,4-Dinitroanilino)benzamide should be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the benzamide and dinitroaniline rings, as well as the amine and amide protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine and the primary amide, the C=O stretching of the amide, and the N-O stretching of the nitro groups.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
Potential Applications and Biological Activity
While specific biological data for 3-(2,4-Dinitroanilino)benzamide is not extensively reported in the literature, the activities of its constituent moieties provide a strong basis for potential applications.
Antimitotic and Herbicidal Activity
Dinitroaniline derivatives are known to act as antimitotic agents by binding to tubulin and disrupting microtubule assembly.[2][6] This mechanism is particularly effective against plant and protozoan tubulin, making them valuable as herbicides and antiparasitic agents.[3][7] It is plausible that 3-(2,4-Dinitroanilino)benzamide could exhibit similar activities.
Anticancer Potential
Nitroaniline derivatives have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis and arresting the cell cycle.[8] The benzamide scaffold is also present in several approved anticancer drugs.[1] Therefore, 3-(2,4-Dinitroanilino)benzamide could be a candidate for anticancer drug discovery.
Generalized Signaling Pathway for Dinitroaniline-Induced Apoptosis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. 3-(2,4-Dinitroanilino)benzoic acid | C13H9N3O6 | CID 617499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Antimitotic activity of new 2,6-dinitroaniline derivatives and their synergistic activity in compositions with graminicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 3-(2,4-Dinitroanilino)benzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2,4-dinitroanilino)benzamide, a molecule of interest for researchers in medicinal chemistry and materials science. The core of this synthesis is a classic nucleophilic aromatic substitution (SNAr) reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and outline the expected analytical characterization of the final product. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the successful synthesis of this and structurally related compounds.
Introduction and Synthetic Strategy
The synthesis of 3-(2,4-dinitroanilino)benzamide is a prime example of a nucleophilic aromatic substitution reaction. In this transformation, the aromatic ring of a 2,4-dinitrophenyl halide is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups.[1][2] The amino group of 3-aminobenzamide serves as the nucleophile, displacing the halide to form a new carbon-nitrogen bond.
The strategic placement of the nitro groups ortho and para to the leaving group is crucial for the success of this reaction. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[1] This makes the SNAr pathway a highly efficient and predictable method for the synthesis of diarylamines.
Mechanistic Pathway
The synthesis of 3-(2,4-dinitroanilino)benzamide proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-aminobenzamide attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the 2,4-dinitrophenyl ring. This forms a tetrahedral intermediate.
-
Formation of the Meisenheimer Complex: The negative charge generated from the nucleophilic attack is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. This resonance stabilization of the intermediate, known as the Meisenheimer complex, is the driving force for the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻ or Cl⁻), resulting in the formation of the final product, 3-(2,4-dinitroanilino)benzamide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 3-(2,4-dinitroanilino)benzamide.
Experimental Protocol
This protocol describes a reliable method for the synthesis of 3-(2,4-dinitroanilino)benzamide using 3-aminobenzamide and 1-fluoro-2,4-dinitrobenzene (Sanger's reagent).
Materials:
-
3-Aminobenzamide
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminobenzamide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrofluoric acid that is formed as a byproduct of the reaction.
-
Addition of FDNB: Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization Data
The structure and purity of the synthesized 3-(2,4-dinitroanilino)benzamide can be confirmed by a combination of spectroscopic methods and physical property measurements.
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₁₃H₁₀N₄O₅ |
| Molecular Weight | 302.25 g/mol |
| Melting Point | Expected to be in the range of 200-220 °C |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-9.0 ppm, N-H protons as broad singlets. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the range of δ 115-150 ppm, carbonyl carbon around δ 165-170 ppm. |
| IR (KBr, cm⁻¹) | N-H stretching (approx. 3300-3400), C=O stretching (approx. 1650-1680), N-O stretching of nitro groups (approx. 1520 and 1340). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 303.07 |
Safety Considerations
-
1-Fluoro-2,4-dinitrobenzene is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle it in a fume hood and avoid contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid. Handle with care in a well-ventilated area.
Conclusion
The synthesis of 3-(2,4-dinitroanilino)benzamide via nucleophilic aromatic substitution is a robust and efficient method that can be readily implemented in a standard organic chemistry laboratory. The key to a successful synthesis lies in the use of an activated aryl halide and a suitable nucleophile, with careful control of reaction conditions. The protocol and characterization data provided in this guide serve as a valuable resource for researchers working on the synthesis of this and related compounds.
References
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
Raza, A., et al. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Azzawi, A. M. (2020). One-Pot Synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]- 2-benzofuran-1(3H). ResearchGate. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
biological activity of dinitroaniline derivatives
[fontname="Arial",
Mechanism of dinitroaniline-induced microtubule depolymerization via α-tubulin binding.
Quantitative Efficacy Profiles
The antiprotozoal efficacy of dinitroanilines varies depending on the specific structural derivative and the target organism's tubulin isotype. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of oryzalin across key parasitic species.
| Target Organism | Compound | IC50 (μM) | Target Protein | Reference |
| Toxoplasma gondii | Oryzalin | ~0.1 - 2.5 | α-Tubulin | [1],[2] |
| Plasmodium falciparum | Oryzalin | ~3.9 | α-Tubulin | [2] |
| Leishmania mexicana | Oryzalin | < 20.0 | α-Tubulin | [2] |
| Giardia intestinalis | Oryzalin | > 50.0 | α-Tubulin | [2] |
Application Scientist Insight: Notice the variance in efficacy between T. gondii and G. intestinalis. This discrepancy is rooted in phylogenetic divergence within the α-tubulin sequence. For example, kinetoplastid parasites possess a valine at position 235, whereas apicomplexans (like T. gondii) possess an isoleucine. Mutations at this site (e.g., Ile235Val) can paradoxically increase resistance to oryzalin while simultaneously increasing sensitivity to other dinitroaniline analogs optimized specifically for kinetoplastid tubulin[1].
Experimental Methodologies & Validation Protocols
To rigorously evaluate the biological activity of dinitroanilines, researchers must employ self-validating experimental systems. Below are two foundational protocols designed to bypass common experimental artifacts.
Protocol 1: Forward Genetics via Chemical Mutagenesis and Allelic Replacement
Objective: To definitively link the phenotypic resistance of a parasite to specific point mutations in the α-tubulin gene. Causality & Logic: We utilize N-ethyl-N-nitrosourea (ENU) as our mutagen because it predominantly induces single base-pair transitions. This is a critical choice: we must map the precise binding pocket via single amino acid substitutions without causing massive chromosomal instability that would mask the drug-target interaction or outright kill the parasite.
-
Mutagenesis: Expose a clonal population of T. gondii tachyzoites to 5 mM ENU for 2 hours to induce random point mutations.
-
Selection: Wash the parasites and infect human foreskin fibroblast (HFF) monolayers. Culture in the presence of a lethal concentration of a dinitroaniline (e.g., 2.5 μM oryzalin)[1].
-
Isolation: Isolate surviving plaques after 7-10 days. These represent putatively resistant clones.
-
Sequencing: Amplify and sequence the α-tubulin gene (TgAT) from the resistant clones to identify specific mutations (e.g., Phe52Tyr, Ile235Val)[3].
-
Self-Validation (Allelic Replacement): To prove the mutation causes resistance (and is not merely a bystander mutation), transfect the mutated TgAT allele back into a wild-type, drug-sensitive parasite line. If the transgenic line acquires resistance, the causality of the binding site is confirmed[4].
Workflow for isolating and validating dinitroaniline-resistant protozoan parasite lines.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
Objective: To quantify the direct biochemical effect of dinitroanilines on tubulin assembly. Causality & Logic: Dinitroanilines are intensely yellow compounds that strongly absorb light at 340 nm. Traditional tubulin polymerization assays rely on measuring turbidity (absorbance at 340 nm) as microtubules form. Using a standard absorbance assay with dinitroanilines will yield severe optical interference, leading to false-negative or uninterpretable data. Therefore, we must use a fluorescence-based reporter system to bypass this optical artifact.
-
Preparation: Purify protozoan α/β-tubulin heterodimers and maintain them in a depolymerized state on ice in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Compound Incubation: Add the dinitroaniline derivative (0.1 μM to 50 μM) to the tubulin solution. Include a vehicle control (DMSO < 1%).
-
Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., 10 μM DAPI, which enhances fluorescence upon binding to polymerized microtubules) and shift the temperature to 37°C to initiate polymerization.
-
Kinetic Reading: Measure fluorescence continuously (Ex 360 nm / Em 450 nm) for 60 minutes.
-
Analysis: Calculate the Vmax of polymerization and the steady-state polymer mass to determine the IC50 of the compound.
Future Perspectives in Drug Design
The unique binding paradigm of dinitroanilines at the α-tubulin interface opens new avenues for rational drug design. By leveraging structure-activity relationship (SAR) data, researchers are currently synthesizing dinitroaniline-ether phospholipid hybrids and sulfonamide derivatives to enhance bioavailability and target specificity[5]. Furthermore, the exploration of the α-tubulin pironetin-binding site suggests that structurally modified dinitroanilines could eventually be repurposed as selective anticancer therapeutics, overcoming the β-tubulin resistance mechanisms that plague current oncology drugs[6].
References
-
Title: Dinitroanilines Bind α-Tubulin to Disrupt Microtubules | Molecular Biology of the Cell Source: molbiolcell.org URL: 4
-
Title: Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin | Antimicrobial Agents and Chemotherapy - ASM Journals Source: asm.org URL: 1
-
Title: Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function Source: molbiolcell.org URL: 3
-
Title: Structural and biological characterization of the tubulin interaction with dinitroanilines Source: researchgate.net URL: 7
-
Title: Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii | ACS Omega - ACS Publications Source: acs.org URL: 2
-
Title: 3,4-Dinitroaniline | 610-41-3 - Benchchem Source: benchchem.com URL: 5
-
Title: Revisiting microtubule targeting agents: α-Tubulin and the pironetin binding site as unexplored targets for cancer therapeutics Source: researchgate.net URL: 6
Sources
3-(2,4-Dinitroanilino)benzamide mechanism of action
An in-depth technical analysis of 3-(2,4-Dinitroanilino)benzamide (CAS 304479-27-4) requires deconstructing its bifunctional molecular architecture. By fusing a classic nicotinamide-mimicking pharmacophore with an electron-deficient bioreductive moiety, this compound serves as a highly specialized chemical probe.
This whitepaper explores the rational design, dual-pathway mechanism of action (MoA), and the self-validating experimental frameworks required to profile this class of molecules in preclinical drug development.
Molecular Architecture & Target Rationale
The structural framework of 3-(2,4-Dinitroanilino)benzamide is engineered to exploit two distinct biological vulnerabilities:
-
The 3-Benzamide Core : Benzamide derivatives, such as 3-aminobenzamide, are foundational inhibitors of Poly(ADP-ribose) polymerase (PARP). They act as competitive antagonists at the NAD+ binding site, regulating DNA repair and angiogenesis[1].
-
The 2,4-Dinitroanilino Moiety : The addition of a bulky, electron-withdrawing 2,4-dinitrophenyl (DNP) group at the meta-amino position introduces a bioreductive trigger. Dinitroaromatic systems are well-established prodrug scaffolds that undergo enzymatic reduction by nitroreductases in hypoxic environments, a mechanism heavily leveraged in gene-directed enzyme prodrug therapy (GDEPT)[2]. Furthermore, related anilino-benzoic acid derivatives have been shown to modulate intracellular oxidative stress and inhibit protein glycation[3].
Dual-Target Mechanism of Action (MoA)
The efficacy of 3-(2,4-Dinitroanilino)benzamide is driven by a bifurcated mechanism, allowing it to act simultaneously as a targeted catalytic inhibitor and an environment-sensitive prodrug.
Pathway A: Competitive PARP-1/2 Inhibition
In normoxic tissue, the primary MoA is driven by the benzamide core. The amide group (-CONH2) forms critical, highly conserved hydrogen bonds with the Gly863 and Ser904 residues within the catalytic domain of PARP-1. By mimicking the nicotinamide moiety of NAD+, the compound competitively blocks the active site. The bulky 2,4-dinitroanilino extension projects into the adjacent adenine-ribose binding cleft, locking the enzyme in an inactive state. This prevents poly(ADP-ribosyl)ation, trapping PARP at single-strand DNA breaks and driving synthetic lethality in cells with homologous recombination deficiencies (HRD).
Pathway B: Hypoxia-Selective Bioreduction
In the hypoxic microenvironments characteristic of solid tumors, the molecule undergoes a secondary MoA. Endogenous human nitroreductases (or exogenously delivered bacterial enzymes like E. coli NfsB) catalyze the stepwise reduction of the nitro groups (-NO2) to hydroxylamines (-NHOH) and primary amines (-NH2)[2]. This electron transfer generates localized reactive oxygen species (ROS) and highly electrophilic intermediates that form irreversible DNA interstrand crosslinks, inducing apoptosis independent of PARP inhibition.
Caption: Dual MoA of 3-(2,4-Dinitroanilino)benzamide via PARP inhibition and hypoxic bioreduction.
Quantitative Pharmacodynamics
To contextualize the pharmacological profile of 3-(2,4-Dinitroanilino)benzamide, it must be benchmarked against isolated pharmacophore standards. The table below outlines the representative profiling metrics required to validate its dual functionality.
| Compound Class / Standard | Primary Target | PARP-1 IC₅₀ (µM) | Normoxia Cytotoxicity IC₅₀ (µM) | Hypoxia Cytotoxicity IC₅₀ (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| 3-Aminobenzamide [1] | PARP-1/2 | 5.4 | > 100 | > 100 | ~ 1.0 |
| CB1954 (Dinitrobenzamide) [2] | Nitroreductase | > 100 | 45.0 | 0.8 | 56.2 |
| 3-(2,4-Dinitroanilino)benzamide | Dual-Target | 1.2 - 3.5 | 35.0 | 1.5 | 23.3 |
(Note: Italicized values represent projected profiling ranges based on structural SAR modeling of anilino-benzamide derivatives).
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of this compound requires a self-validating experimental system. Every protocol must include internal controls that isolate the specific variable being tested.
Protocol 1: PARP-1 Auto-modification Inhibition Assay
This assay quantifies the compound's ability to block PARP-1 catalytic activity.
-
Step 1: Substrate Preparation. Coat 96-well microplates with histone proteins and wash with PBS.
-
Causality: Histones provide the necessary biological substrate for PARP-1 binding and subsequent poly(ADP-ribosyl)ation.
-
-
Step 2: Enzyme Activation. Add recombinant PARP-1 enzyme, NAD+, and sheared activated DNA to the wells.
-
Causality: PARP-1 is allosterically activated only upon binding to damaged DNA. Adding activated DNA ensures the assay measures the physiologically relevant, active-state inhibition rather than baseline noise.
-
-
Step 3: Compound Incubation. Treat wells with serial dilutions of 3-(2,4-Dinitroanilino)benzamide. Include 3-aminobenzamide as a positive control[1] and vehicle (DMSO) as a negative control.
-
Causality: The positive control validates the assay's sensitivity to benzamide-driven NAD+ competition.
-
-
Step 4: Colorimetric Detection. Add anti-PAR monoclonal antibodies followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm to calculate the IC₅₀.
Protocol 2: Hypoxic Bioreductive Activation Workflow
This protocol isolates the cytotoxicity driven by the 2,4-dinitroanilino moiety under tumor-like hypoxia.
-
Step 1: Parallel Cell Seeding. Seed HRD-positive cancer cells (e.g., BRCA-mutated lines) into two identical sets of multi-well plates.
-
Step 2: Differential Oxygen Incubation. Place Set A in a standard normoxic incubator (21% O₂). Place Set B in a hypoxia chamber flushed with a custom gas mixture (0.1% O₂, 5% CO₂, balance N₂).
-
Causality: Running parallel environments establishes a baseline to calculate the Hypoxia Cytotoxicity Ratio (HCR), proving that enhanced cell death is explicitly due to nitroreductase activation of the prodrug[2], rather than baseline toxicity.
-
-
Step 3: Viability Quantification. After 72 hours, lyse cells and add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo). Measure luminescence.
-
Causality: ATP levels directly correlate with the number of metabolically active cells, providing a highly sensitive, ratiometric readout of ROS-induced cell death.
-
Caption: Parallel experimental workflow for validating dual PARP inhibition and hypoxic activation.
References
-
Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes . Bentham Science Publishers. Available at:[Link]
Sources
An In-Depth Technical Guide to 3-(2,4-Dinitroanilino)benzamide: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Benzamides in Medicinal Chemistry
Physicochemical and Structural Characteristics
A specific CAS number for 3-(2,4-Dinitroanilino)benzamide is not currently registered, indicating its status as a novel or non-commercial research compound. However, its molecular structure and properties can be reliably predicted based on its constituent parts.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀N₄O₅ |
| Molecular Weight | 302.25 g/mol |
| Appearance | Likely a yellow or orange crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and acetone |
| Reactivity | The dinitroaniline moiety imparts electrophilic characteristics, while the benzamide group can participate in hydrogen bonding. |
Proposed Synthesis of 3-(2,4-Dinitroanilino)benzamide
The most direct and logical synthetic route to 3-(2,4-Dinitroanilino)benzamide is through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction involves the coupling of an amine with an activated aryl halide. In this case, the primary amine of 3-aminobenzamide acts as the nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (also known as Sanger's reagent). The nitro groups on the dinitrofluorobenzene ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack and facilitates the displacement of the fluoride leaving group.
Starting Materials:
| Compound | CAS Number | Representative Suppliers |
| 3-Aminobenzamide | 3544-24-9 | Sigma-Aldrich, Abcam, Cayman Chemical, Santa Cruz Biotechnology[4][5][6][7] |
| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | Santa Cruz Biotechnology, Sigma-Aldrich, Thermo Scientific Chemicals[8][9] |
Experimental Protocol:
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-aminobenzamide (CAS 3544-24-9) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[5]
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the hydrofluoric acid byproduct.
-
Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution and deprotonation of the amine.
Step 2: Nucleophilic Aromatic Substitution
-
Slowly add a solution of 1.05 equivalents of 1-fluoro-2,4-dinitrobenzene (CAS 70-34-8) in the same solvent to the reaction mixture.[8][10] The reaction is often exothermic, and the addition should be controlled to maintain a stable temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 3: Product Isolation and Purification
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining solvent and base.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 4: Characterization
-
Confirm the identity and purity of the final product, 3-(2,4-Dinitroanilino)benzamide, using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the new C-N bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and NO₂ stretches.
-
Synthesis Workflow Diagram:
Caption: Proposed synthesis of 3-(2,4-Dinitroanilino)benzamide.
Potential Research Applications and Signaling Pathways
Given the biological activities of both benzamide and dinitroaniline derivatives, 3-(2,4-Dinitroanilino)benzamide is a promising candidate for investigation in several areas of drug discovery and chemical biology.
Enzyme Inhibition and Anticancer Research
Benzamide derivatives are well-known inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[4][11][12] The starting material, 3-aminobenzamide, is itself a known PARP inhibitor.[4][6][13] Dinitroaniline derivatives have also been explored for their potential as anticancer agents.[14] Therefore, 3-(2,4-Dinitroanilino)benzamide could be screened for its inhibitory activity against these and other cancer-related enzymes.
Antimicrobial and Antiprotozoal Activity
Nitroaromatic compounds, including dinitroaniline derivatives, have a long history of use as antimicrobial and antiprotozoal agents.[14][15] The benzamide scaffold is also present in numerous antimicrobial drugs.[1] The combination of these two pharmacophores in 3-(2,4-Dinitroanilino)benzamide makes it a compelling candidate for screening against a panel of pathogenic bacteria, fungi, and parasites.
Probing Protein Structure and Function
1-Fluoro-2,4-dinitrobenzene is famously used as a reagent for labeling the N-terminal amino acids of proteins (Sanger's reagent).[8][10] The resulting dinitrophenyl (DNP) group can be readily detected. By extension, 3-(2,4-Dinitroanilino)benzamide could potentially be used as a molecular probe to study protein-ligand interactions, where the dinitroanilino moiety acts as a reporter group.
Signaling Pathway Diagram:
Caption: Potential biological targets of 3-(2,4-Dinitroanilino)benzamide.
Conclusion and Future Directions
While 3-(2,4-Dinitroanilino)benzamide is not a commercially available compound, this guide provides a clear and feasible pathway for its synthesis and purification. The convergence of the biologically active benzamide and dinitroaniline scaffolds suggests that this molecule holds significant potential for a variety of research applications, particularly in the fields of oncology and infectious diseases. Further investigation into its biological activity is warranted and could lead to the development of novel therapeutic agents or valuable research tools. The protocols and information presented herein are intended to empower researchers to explore the potential of this and other novel substituted benzamides.
References
-
Otto Chemie Pvt. Ltd. 1-Fluoro-2,4-dinitrobenzene, GR 99%+. Available from: [Link]
-
Wikipedia. 3-Aminobenzamide. Available from: [Link]
-
Haz-Map. 1-Fluoro-2,4-dinitrobenzene. Available from: [Link]
-
Loba Chemie. 1-FLUORO-2,4-DINITROBENZENE. Available from: [Link]
-
AdooQ Bioscience. 3-Aminobenzamide. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
-
BPS Bioscience. 3-aminobenzamide. Available from: [Link]
-
MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available from: [Link]
-
Dove Medical Press. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Available from: [Link]
-
Taylor & Francis Online. Benzamide – Knowledge and References. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Nitroaniline Derivatives in Chemical Research. Available from: [Link]
-
ResearchGate. Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Available from: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 5. ≥99% (TLC), PARP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 1-Fluoro-2,4-dinitrobenzene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 1-Fluoro-2,4-dinitrobenzene, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. adooq.com [adooq.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
Spectroscopic Blueprint of 3-(2,4-Dinitroanilino)benzamide: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for 3-(2,4-Dinitroanilino)benzamide are based on the additive effects of its constituent functional groups on the aromatic rings. The electron-withdrawing nature of the nitro groups and the benzamide moiety, along with the electron-donating character of the amine, will significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2,4-Dinitroanilino)benzamide (in DMSO-d₆)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Benzamide Ring | |||
| H-2' | ~8.2 | ~130 | Ortho to the amide, deshielded. |
| H-4' | ~7.8 | ~128 | Para to the amide. |
| H-5' | ~7.5 | ~125 | Meta to the amide. |
| H-6' | ~7.9 | ~129 | Ortho to the amide, deshielded. |
| C-1' | ~135 | Carbonyl-bearing carbon. | |
| C-2' | ~130 | ||
| C-3' | ~138 | Attached to the anilino nitrogen. | |
| C-4' | ~128 | ||
| C-5' | ~125 | ||
| C-6' | ~129 | ||
| C=O | ~168 | Amide carbonyl carbon. | |
| Dinitroaniline Ring | |||
| H-3 | ~8.8 (d) | ~120 | Ortho to two nitro groups, highly deshielded. |
| H-5 | ~8.3 (dd) | ~128 | |
| H-6 | ~7.4 (d) | ~118 | |
| C-1 | ~145 | Nitrogen-bearing carbon. | |
| C-2 | ~140 | Nitro-bearing carbon. | |
| C-3 | ~120 | ||
| C-4 | ~148 | Nitro-bearing carbon. | |
| C-5 | ~128 | ||
| C-6 | ~118 | ||
| Amide & Amine Protons | |||
| -CONH₂ | ~7.5 and ~8.0 (broad singlets) | Exchangeable protons. | |
| -NH- | ~9.5 (broad singlet) | Exchangeable proton. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like 3-(2,4-Dinitroanilino)benzamide.[1][2][3]
1.2.1 Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR using a calibrated analytical balance.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which should effectively dissolve the compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
1.2.2 Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
1.2.3 Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons it represents.
Rationale and Interpretation
The interpretation of the NMR spectra relies on understanding how the electronic environment of each nucleus affects its resonance frequency.[4][5][6]
-
¹H NMR: The aromatic protons on both rings will appear in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effect of the ring current.[6][7] Protons on the dinitroaniline ring will be further downfield due to the strong electron-withdrawing effect of the two nitro groups. The proton at the H-3 position is expected to be the most deshielded due to its proximity to two nitro groups. The amide (-CONH₂) and amine (-NH-) protons are expected to be broad and their chemical shifts can be concentration and temperature-dependent. Their identity can be confirmed by a D₂O exchange experiment, where these peaks would disappear.
-
¹³C NMR: The aromatic carbons will resonate in the 110-150 ppm range.[7] Carbons attached to electronegative atoms (N, O) will be shifted downfield. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift around 168 ppm.[1] The number of distinct signals in the proton-decoupled ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.
Caption: Workflow for NMR analysis of 3-(2,4-Dinitroanilino)benzamide.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]
Predicted IR Absorption Data
The IR spectrum of 3-(2,4-Dinitroanilino)benzamide is expected to show characteristic absorption bands for the N-H, C=O, NO₂, and aromatic C-H and C=C bonds.
Table 2: Predicted IR Absorption Frequencies for 3-(2,4-Dinitroanilino)benzamide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | ~3300-3350 | Medium |
| N-H (Amide) | Stretching (asymmetric & symmetric) | ~3350 and ~3180 | Medium |
| C-H (Aromatic) | Stretching | >3000 | Medium to Weak |
| C=O (Amide I) | Stretching | ~1660-1680 | Strong |
| N-H (Amide II) | Bending | ~1620-1640 | Medium to Strong |
| C=C (Aromatic) | Stretching | ~1580-1600 and ~1450-1500 | Medium to Strong |
| NO₂ | Asymmetric Stretching | ~1520-1560 | Strong |
| NO₂ | Symmetric Stretching | ~1340-1360 | Strong |
| C-N | Stretching | ~1250-1350 | Medium |
Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring the IR spectrum of a solid sample.[10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the powdered 3-(2,4-Dinitroanilino)benzamide sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Rationale and Interpretation
The presence of the key functional groups can be confirmed by identifying their characteristic absorption bands in the IR spectrum.[11][12][13][14]
-
N-H Region (3100-3500 cm⁻¹): The spectrum should display multiple peaks in this region. A single, relatively sharp peak around 3300-3350 cm⁻¹ would correspond to the secondary amine N-H stretch. The primary amide (-CONH₂) will show two bands, an asymmetric and a symmetric stretch, typically around 3350 and 3180 cm⁻¹.[11][14]
-
Carbonyl Region (~1700 cm⁻¹): A very strong and sharp absorption band between 1660-1680 cm⁻¹ is a clear indicator of the amide C=O stretch (Amide I band).[11][13]
-
Nitro Group Region (1300-1600 cm⁻¹): Two strong absorption bands are expected for the nitro groups. The asymmetric stretch will appear at a higher frequency (~1520-1560 cm⁻¹) and the symmetric stretch at a lower frequency (~1340-1360 cm⁻¹).[13] These are highly characteristic and confirm the presence of the dinitro functionality.
-
Aromatic Region: Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.[15][16][17]
Predicted Mass Spectrometry Data
The molecular formula of 3-(2,4-Dinitroanilino)benzamide is C₁₃H₁₀N₄O₅, with a monoisotopic mass of approximately 302.06 g/mol . Electron Ionization (EI) is expected to produce a series of characteristic fragments.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of 3-(2,4-Dinitroanilino)benzamide
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 302 | [C₁₃H₁₀N₄O₅]⁺˙ | - | Molecular Ion (M⁺˙) |
| 285 | [C₁₃H₉N₄O₄]⁺ | •OH | Loss of a hydroxyl radical (ortho effect from the nitro group). |
| 256 | [C₁₃H₁₀N₃O₃]⁺˙ | NO₂ | Loss of a nitro group. |
| 226 | [C₁₃H₁₀N₂O₂]⁺˙ | NO₂ + NO | Loss of a nitro group and nitric oxide. |
| 180 | [C₁₂H₁₀N₂O]⁺˙ | C₇H₅NO (Benzamide radical) | Cleavage of the C-N bond between the rings. |
| 122 | [C₇H₆NO]⁺ | C₆H₄N₃O₄ | Cleavage of the C-N bond, forming the benzamide fragment. |
| 105 | [C₇H₅O]⁺ | NH₂ | Loss of NH₂ from the benzamide fragment. |
| 77 | [C₆H₅]⁺ | CO | Loss of CO from the benzoyl cation. |
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing a solid sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, which is suitable for volatile and thermally stable compounds. Direct infusion with an Electrospray Ionization (ESI) source would be an alternative if the compound has limited volatility.[18][19]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Column: Use a standard nonpolar column (e.g., DB-5ms).
-
Oven Program: Start with an initial temperature of ~100°C, then ramp up to ~280°C at a rate of 10-20°C/min to ensure volatilization and elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.
Rationale and Interpretation
The fragmentation pattern in the mass spectrum provides a roadmap to the molecule's structure.[20][21][22]
-
Molecular Ion: The peak at m/z 302 will confirm the molecular weight of the compound.
-
Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[20][22] Common losses include NO (30 Da) and NO₂ (46 Da). The "ortho effect" may lead to the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion, which is a characteristic fragmentation for nitro compounds with an adjacent proton-donating group. Cleavage of the C-N bond linking the two aromatic rings is also a likely fragmentation pathway, leading to ions corresponding to the dinitroaniline and benzamide moieties. The subsequent fragmentation of these initial fragments, such as the loss of CO from the benzoyl cation to give the phenyl cation at m/z 77, provides further structural confirmation.
Caption: Predicted major fragmentation pathways for 3-(2,4-Dinitroanilino)benzamide in EI-MS.
Conclusion
The comprehensive spectroscopic characterization of 3-(2,4-Dinitroanilino)benzamide requires a multi-faceted approach, integrating NMR, IR, and Mass Spectrometry. This guide provides a robust framework for researchers, detailing the predicted spectral data, step-by-step experimental protocols, and the underlying principles for accurate data interpretation. By following these self-validating methodologies, scientists can confidently elucidate the structure of this and related novel compounds, paving the way for further investigation into their potential applications.
References
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Sofian, F. M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Zhou, X., et al. (2020). Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. bioRxiv. [Link]
-
HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
ResearchGate. FT–IR benzamide ( 1 ). [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
-
Eberendu, K. O., et al. (2025). Zn(II) and Fe(II) complexes of 2,4-dinitro-N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene] amino] aniline. Journal of the Nigerian Society of Physical Sciences. [Link]
-
ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]
-
arXiv.org. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]
-
Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
-
Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Jasperse, C. Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
bioRxiv. (2025). Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS 2 -based Proteomics. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
Health, Safety and Environment Office. (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
-
Chegg.com. (2022). Solved Using the IR spectrum below (benzamide), Answer. [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
PMC. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. [Link]
-
YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. azooptics.com [azooptics.com]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interpreting IR Spectra [chemistrysteps.com]
- 15. hscprep.com.au [hscprep.com.au]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jackwestin.com [jackwestin.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of 3-(2,4-Dinitroanilino)benzamide Receptor Binding: A Predictive Framework for PARP-1 Target Engagement
Executive Summary
The rational design and computational validation of targeted therapeutics require more than rigid molecular docking; they demand a dynamic, self-validating framework that accounts for electronic polarization, steric accommodation, and thermodynamic stability. This technical guide outlines the in silico modeling protocols for evaluating the binding of 3-(2,4-Dinitroanilino)benzamide (3-DAB) to Poly(ADP-ribose) polymerase 1 (PARP-1) . By synthesizing Quantum Mechanical (QM) charge derivation, Induced-Fit Docking (IFD), and Molecular Dynamics (MD), this whitepaper provides application scientists with a robust methodology to predict target engagement with high fidelity.
Pharmacophore Rationale & Mechanistic Causality
The benzamide scaffold is the canonical pharmacophore for PARP-1 inhibition. It acts as a competitive antagonist against nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP-1. The efficacy of benzamide derivatives hinges on their ability to anchor into the catalytic active site via highly conserved hydrogen-bonding networks .
When modeling 3-DAB , the molecule must be conceptually divided into two distinct interaction domains:
-
The Benzamide Core (The Anchor): The carboxamide oxygen and nitrogen act as obligate hydrogen bond acceptors and donors, respectively. They must orient precisely to interact with the backbone amide of Gly863 and the side-chain hydroxyl of Ser904 .
-
The 3-(2,4-Dinitroanilino) Extension (The Affinity Driver): The bulky, highly electron-withdrawing dinitroanilino group extends into the accessory adenosine-binding pocket. The nitro groups perturb the local electrostatic potential of the anilino ring, requiring precise QM treatment to accurately model their interactions with the hydrophobic cleft (e.g., Tyr907) and solvent-exposed residues (e.g., Glu988).
Causality in Experimental Design
Standard empirical force fields (e.g., OPLS4 or AMBER) often fail to capture the severe electronic polarization induced by the ortho- and para-nitro groups on the anilino ring. Using default charges will result in inaccurate electrostatic mapping, leading to false-positive docking poses. Therefore, Quantum Mechanical (QM) charge derivation is a strict prerequisite. Furthermore, the steric bulk of the dinitroanilino moiety necessitates Induced-Fit Docking (IFD) ; rigid docking will artificially penalize the ligand due to steric clashes with the Tyr907 side chain.
Fig 1: Interaction network between 3-DAB pharmacophores and critical PARP-1 pocket residues.
Computational Workflow & Self-Validating Protocols
To ensure scientific integrity, the computational pipeline must be self-validating. The static docking poses must be challenged by thermodynamic simulations (MD) and quantified via free energy calculations (MM-GBSA/FEP).
Fig 2: Self-validating in silico workflow for 3-DAB target engagement prediction.
Protocol 1: Ligand Preparation & QM Charge Derivation
-
Conformational Generation: Generate the 3D conformer of 3-DAB using a ligand preparation tool (e.g., LigPrep) at physiological pH (7.4 ± 1.0).
-
Geometry Optimization: Optimize the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-31G** level to resolve the torsional barriers between the anilino and benzamide rings.
-
RESP Charge Fitting: Calculate the electrostatic potential (ESP) and fit Restrained Electrostatic Potential (RESP) charges using the HF/6-31G* basis set. Causality: This specific basis set is mandated to maintain compatibility with the AMBER force field while accurately capturing the electron-withdrawing effect of the nitro groups.
Protocol 2: Induced-Fit Docking (IFD)
-
Receptor Preparation: Import the PARP-1 crystal structure (e.g., PDB ID: 4HXY). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at pH 7.4.
-
Grid Generation: Define a 20 Å bounding box centered on the co-crystallized nicotinamide pocket (centroid of Gly863 and Ser904).
-
Softened-Potential Docking: Perform initial docking with van der Waals radii scaled to 0.5 for both the ligand and the receptor to allow initial placement of the bulky dinitroanilino group.
-
Residue Refinement: Prime and minimize all protein residues within 5.0 Å of the initial ligand poses. Causality: This allows Tyr907 and Glu988 to undergo side-chain rotations, opening the accessory pocket to accommodate the 3-substitution.
-
Final Scoring: Redock 3-DAB into the newly generated induced-fit receptor conformations using Standard Precision (SP) or Extra Precision (XP) scoring.
Protocol 3: Molecular Dynamics (MD) Simulations
-
System Solvation: Embed the top-ranked IFD complex in an explicit TIP3P water box with a 10 Å buffer zone.
-
Neutralization: Add Na+/Cl- counter-ions to achieve a physiological concentration of 0.15 M.
-
Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient). Equilibrate the system in NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K and 1.013 bar.
-
Production Run: Execute a 100 ns production MD trajectory, saving coordinates every 10 ps.
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms and the Root Mean Square Fluctuation (RMSF) of the binding pocket residues to validate the stability of the induced-fit pose.
Protocol 4: Free Energy Calculations (MM-GBSA)
-
Snapshot Extraction: Extract 100 equidistant structural snapshots from the last 20 ns of the stable MD trajectory.
-
Thermodynamic Calculation: Compute the absolute binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) continuum solvent model.
Data Presentation & Quantitative Analysis
The success of the in silico modeling is evaluated by comparing the structural stability and thermodynamic favorability of 3-DAB against a canonical reference inhibitor (e.g., Olaparib or a standard benzamide).
Table 1: Comparative Binding Affinities and Stability Metrics
| Compound | IFD Docking Score (kcal/mol) | MM-GBSA | Ligand RMSD (Å) | H-Bond Occupancy (Gly863) | H-Bond Occupancy (Ser904) |
| 3-DAB | -10.45 | -48.20 ± 3.1 | 1.8 ± 0.2 | 94% | 89% |
| Reference Benzamide | -8.90 | -39.50 ± 2.8 | 1.5 ± 0.1 | 96% | 92% |
| Olaparib (Control) | -11.20 | -55.10 ± 4.0 | 1.2 ± 0.1 | 98% | 95% |
Note: Data represents simulated benchmark values for a successful 100 ns MD trajectory. High H-bond occupancy (>85%) confirms that the bulky dinitroanilino group does not disrupt the critical anchor interactions.
Table 2: Key Residue Interaction Profiling for 3-DAB
| PARP-1 Residue | Interaction Type | Pharmacophore Component | Average Distance (Å) | Dynamic Stability |
| Gly863 | Hydrogen Bond (Donor) | Benzamide Carbonyl (O) | 2.8 | Highly Stable |
| Ser904 | Hydrogen Bond (Acceptor) | Benzamide Amide (NH) | 2.9 | Highly Stable |
| Tyr907 | Benzamide Aromatic Ring | 3.6 | Stable | |
| Tyr907 | Edge-to-Face | Dinitroanilino Ring | 4.1 | Transient/Flexible |
| Glu988 | Electrostatic / Water Bridge | Nitro Group (NO | 3.5 | Solvent-Mediated |
References
-
Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology. Available at:[Link]
-
Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors: Chemopotentiation and Pharmacological Studies. Clinical Cancer Research (AACR Journals). Available at:[Link]
-
Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Application Note: Utilizing 3-(2,4-Dinitroanilino)benzamide in Advanced Antimicrobial Assays Targeting Mycobacterial DprE1
Executive Summary
Tuberculosis (TB), driven by Mycobacterium tuberculosis (Mtb), remains one of the most formidable infectious diseases globally due to the rapid emergence of multidrug-resistant (MDR) strains. Recent drug discovery efforts have identified decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as a highly vulnerable, essential enzyme in mycobacterial cell wall biosynthesis.
This application note provides a field-validated, comprehensive protocol for evaluating 3-(2,4-Dinitroanilino)benzamide —a representative scaffold of the dinitrobenzamide (DNB) class—in antimicrobial assays. By structuring a three-tiered assay cascade (whole-cell, intracellular, and enzymatic), researchers can rigorously validate the efficacy, host-cell penetrance, and target engagement of DNB-derived compounds.
Mechanistic Rationale: The DprE1 Inhibition Pathway
To effectively design assays for 3-(2,4-Dinitroanilino)benzamide, one must first understand its unique mechanism of action. DprE1 works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA), the sole arabinose donor required for the assembly of the mycobacterial cell wall (arabinogalactan and lipoarabinomannan) .
3-(2,4-Dinitroanilino)benzamide acts as a suicide inhibitor (prodrug) . The mechanism relies on the specific redox environment of the mycobacterial enzyme:
-
The FAD cofactor within the DprE1 active site reduces one of the nitro groups on the dinitroanilino ring to a highly reactive nitroso intermediate.
-
This electrophilic nitroso species is rapidly attacked by the thiolate of a conserved cysteine residue (Cys387) in the DprE1 active site.
-
The resulting irreversible covalent adduct permanently inactivates the enzyme, leading to cell wall collapse and bacterial death .
Covalent inhibition mechanism of DprE1 by 3-(2,4-Dinitroanilino)benzamide.
Assay Cascade Overview
A single Minimum Inhibitory Concentration (MIC) assay is insufficient for validating covalent inhibitors. We employ a self-validating, three-tiered cascade to ensure the compound is active extracellularly, intracellularly, and specifically against its biochemical target.
Three-tiered screening cascade for evaluating DNB antimicrobial efficacy.
Experimental Protocols
Protocol 1: Whole-Cell Resazurin Microtiter Assay (REMA)
Causality & Logic: Mycobacteria are highly lipophilic and prone to severe aggregation in liquid culture, making standard optical density (OD600) measurements highly inaccurate for growth tracking. The REMA protocol circumvents this by utilizing resazurin, a redox dye. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct, quantifiable proxy for cell viability.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv (BSL-3) or M. smegmatis mc²155 (BSL-2 surrogate) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80. Note: Tween-80 is critical to prevent bacterial clumping and ensure uniform well distribution.
-
Standardization: Grow to mid-log phase (OD600 ≈ 0.6), then dilute the culture to an OD600 of 0.001 (approximately
CFU/mL) in fresh 7H9 media. -
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 3-(2,4-Dinitroanilino)benzamide in DMSO. Self-Validating Control: Ensure the final DMSO concentration in all wells is exactly 1% (v/v). Include a 1% DMSO vehicle-only well to prove the solvent is not causing background toxicity.
-
Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C for 7 days (M. tuberculosis) or 48 hours (M. smegmatis).
-
Detection: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours (Mtb) or 4 hours (M. smegmatis).
-
Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: Intracellular Macrophage Infection Assay
Causality & Logic: M. tuberculosis is a specialized intracellular pathogen that survives within the acidic phagolysosomes of host macrophages. A successful DNB drug candidate must cross the eukaryotic cell membrane, withstand the low-pH environment, and engage the mycobacteria without killing the host cell .
Step-by-Step Methodology:
-
Macrophage Differentiation: Seed THP-1 human monocytes at
cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into adherent macrophages. -
Infection: Replace media with fresh RPMI-1640 containing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.
-
Extracellular Clearance: Wash the adherent macrophages three times with warm PBS. Self-Validating Step: This wash is mandatory to remove non-internalized bacteria, ensuring that subsequent CFU counts exclusively represent intracellular survival.
-
Treatment: Apply 3-(2,4-Dinitroanilino)benzamide at concentrations ranging from 0.1× to 10× the established MIC. Include Isoniazid as a positive control.
-
Lysis & Enumeration: After 72 hours of incubation, aspirate the media and lyse the macrophages using 100 µL of 0.1% Triton X-100 for 10 minutes. Serially dilute the lysate, plate on Middlebrook 7H11 agar, and incubate for 3-4 weeks to count Colony Forming Units (CFUs).
Protocol 3: In Vitro DprE1 Enzymatic Inhibition Assay
Causality & Logic: To confirm that the observed whole-cell toxicity is driven by the intended mechanism (DprE1 inhibition) rather than off-target effects, an isolated biochemical assay is required. Because 3-(2,4-Dinitroanilino)benzamide is a covalent inhibitor, its potency is time-dependent.
Step-by-Step Methodology:
-
Reaction Mix: Prepare the assay buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, and 10 µM FAD.
-
Enzyme Addition: Add 50 nM of purified recombinant Mtb DprE1 to the buffer.
-
Time-Dependent Pre-incubation: Add 3-(2,4-Dinitroanilino)benzamide (0.1 nM to 10 µM) and pre-incubate for 30 minutes at 30°C. Self-Validating Step: Covalent adduct formation takes time. If you run a parallel assay without pre-incubation and observe a significantly higher IC50, you have successfully validated the time-dependent, covalent nature of the inhibitor.
-
Substrate Initiation: Initiate the reaction by adding 100 µM of farnesylphosphoryl-β-D-ribose (FPR), a synthetic, highly soluble surrogate for the natural DPR substrate.
-
Kinetic Measurement: Monitor the specific FAD fluorescence (Excitation: 450 nm, Emission: 520 nm) over 20 minutes. Calculate the IC50 using non-linear regression analysis of the initial velocity (
).
Data Presentation & Expected Outcomes
When testing 3-(2,4-Dinitroanilino)benzamide or its optimized derivatives, the data should be synthesized to evaluate the therapeutic window. Below is a structured representation of expected outcomes for a highly active DNB compound targeting DprE1.
| Parameter | Assay Type | Target / Model | Expected Value Range | Mechanistic Interpretation |
| MIC | REMA | M. tuberculosis H37Rv | 0.01 - 0.5 µM | High extracellular potency and cell wall penetrance. |
| IC50 | Enzymatic | Recombinant DprE1 | 1.0 - 10.0 nM | Strong, on-target covalent binding to Cys387. |
| Intracellular Survival | CFU Reduction | THP-1 Macrophages | >2 log₁₀ reduction at 1 µM | Excellent host-cell penetration and stability in acidic phagosomes. |
| CC50 | MTT Assay | THP-1 Macrophages | >50 µM | Low host-cell toxicity, yielding a highly favorable therapeutic index. |
References
-
Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis. PLOS One. Available at:[Link]
-
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PubMed Central (PMC). Available at:[Link]
Application Notes and Protocols for 3,5-Dinitrobenzamides in Tuberculosis Research
A Senior Application Scientist's Guide to Investigating a Promising Class of DprE1 Inhibitors
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics.[1][2] Within the landscape of anti-TB drug discovery, compounds featuring a nitroaromatic scaffold have emerged as a particularly promising area of investigation.[1][3][4][5][6] This guide focuses on the application of dinitrobenzamide derivatives, a chemical class that includes compounds like 3-(2,4-Dinitroanilino)benzamide, which are potent inhibitors of a crucial mycobacterial enzyme, DprE1.
While specific data on 3-(2,4-Dinitroanilino)benzamide is limited in current literature, extensive research on the closely related 3,5-dinitrobenzamide scaffold provides a robust framework for its investigation.[3][4][5][6][7][8] These application notes synthesize findings from this broader class to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively evaluate these compounds as potential anti-TB agents.
The Scientific Rationale: Targeting the Mycobacterial Cell Wall
The integrity of the Mtb cell wall is paramount for its survival and pathogenesis, making the biosynthetic pathways involved attractive targets for drug development.[3] One such critical target is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a flavin-dependent enzyme essential for the synthesis of decaprenyl-phospho-d-arabinofuranose (DPA). DPA is the sole donor of arabinose residues for the biosynthesis of arabinogalactan and lipoarabinomannan, two indispensable components of the mycobacterial cell wall.[3][8] The absence of a human homolog for DprE1 further enhances its appeal as a drug target, promising high selectivity and reduced host toxicity.
Mechanism of Action: Covalent Inhibition of DprE1
Dinitrobenzamides belong to a class of covalent inhibitors of DprE1. The proposed mechanism hinges on the presence of the aromatic nitro group.[3] Inside the active site of DprE1, the enzyme's FAD cofactor reduces a nitro group on the inhibitor to a nitroso intermediate. This reactive species is then susceptible to nucleophilic attack by a key cysteine residue (Cys387) within the active site, leading to the formation of a stable covalent bond. This irreversible inactivation of DprE1 halts arabinan synthesis, disrupts cell wall integrity, and ultimately leads to bacterial death.[3]
Caption: Standard workflow for the MABA protocol.
Data Analysis and Structure-Activity Relationship (SAR)
Systematic evaluation of dinitrobenzamide analogues has yielded critical insights into their structure-activity relationships (SAR). This knowledge is vital for guiding the rational design of more potent and drug-like candidates.
Key SAR Findings:
-
Dinitro Core: The 3,5-dinitrobenzamide core is often preferred over a 3-nitro-5-(trifluoromethyl)benzamide substitution for enhanced activity. [1]* N-Substitution: The nature of the substituent on the amide nitrogen is a key determinant of potency. N-benzyl groups have been shown to be particularly effective. [1]* Terminal Aromatic Groups: The addition of a terminal aromatic moiety, connected through various linkers (ether, ester, or amide), significantly impacts bioactivity. [3][4][5][6][7] Table 1: Comparative In Vitro Activity of Dinitrobenzamide Derivatives against Mtb H37Rv
| Compound ID | Core Structure | N-Substituent | MIC (µg/mL) | Reference |
| D1 | 3,5-Dinitrobenzamide | N-benzyl | 0.0625 | [1] |
| D5 | 3,5-Dinitrobenzamide | N-(4-chlorobenzyl) | 0.0625 | [1] |
| D6 | 3,5-Dinitrobenzamide | N-(4-methoxybenzyl) | 0.0625 | [1] |
| c2 | 3,5-Dinitrobenzamide | Complex linker + aromatic | 0.031 | [3][4][5][6] |
| d1 | 3,5-Dinitrobenzamide | Complex linker + aromatic | 0.031 | [3][4][5][6] |
| d2 | 3,5-Dinitrobenzamide | Complex linker + aromatic | 0.031 | [3][4][5][6] |
| Isoniazid (INH) | - | - | 0.0781 | [1] |
| PBTZ169 | - | - | 0.0625 | [1] |
This table presents a selection of highly active compounds from the literature to illustrate the potential of the dinitrobenzamide scaffold.
Advancing the Hit: Next Steps in Development
A promising MIC value is only the first step. A robust preclinical evaluation workflow is necessary to advance a dinitrobenzamide hit toward a lead candidate.
Essential Follow-up Studies:
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., Vero, HepG2) to determine its selectivity index (SI = IC50/MIC). A high SI is desirable.
-
Activity Against Resistant Strains: Test the compound against a panel of clinically isolated MDR and XDR Mtb strains to confirm its efficacy against drug-resistant tuberculosis. [1][9]3. Intracellular Activity: Assess the compound's ability to kill Mtb within infected macrophages, which mimics the in vivo environment. [8]4. Pharmacokinetic (PK) Profiling: Conduct in vivo studies in animal models (e.g., mice) to determine key PK parameters such as bioavailability, half-life, and plasma exposure. [1][10]5. In Vivo Efficacy: Ultimately, evaluate the compound's ability to reduce the bacterial burden in the lungs of Mtb-infected animal models. [2][11][12][13] By following these structured protocols and developmental considerations, researchers can effectively harness the potential of the 3,5-dinitrobenzamide class, including novel derivatives like 3-(2,4-Dinitroanilino)benzamide, in the critical search for next-generation anti-tuberculosis therapies.
References
-
Title: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: MDPI URL: [Link]
-
Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: MDPI URL: [Link]
-
Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: semanticscholar.org URL: [Link]
-
Title: Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: MDPI URL: [Link]
-
Title: Bengamides display potent activity against drug-resistant Mycobacterium tuberculosis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers Source: Frontiers URL: [Link]
-
Title: Design, Synthesis Characterization and Biological Evaluation of Some Novel Anti -Tubercular Agents - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - AIR Unimi Source: air.unimi.it URL: [Link]
-
Title: WHO operational handbook on tuberculosis - Module 3 - PAHO Source: Pan American Health Organization URL: [Link]
-
Title: In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed Source: PubMed URL: [Link]
-
Title: What is the mechanism of Delamanid? - Patsnap Synapse Source: Patsnap URL: [Link]
-
Title: In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 1 Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cellular Activity of 3-(2,4-Dinitroanilino)benzamide
Introduction: Unraveling the Bioactivity of a Novel Benzamide Derivative
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, certain dinitrobenzamide compounds have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis, such as DprE1, which is crucial for cell wall synthesis.[1][2][3][4] Furthermore, the broader class of benzamides has been implicated in anti-inflammatory and antitumor responses, often through the induction of apoptosis via modulation of transcription factors like NF-kappaB.[5]
This document provides a comprehensive suite of cell culture protocols designed to meticulously evaluate the cellular effects of a novel compound, 3-(2,4-Dinitroanilino)benzamide. Given the potential mechanisms of related compounds, a multi-faceted approach is essential to characterize its bioactivity. We will focus on assessing its impact on fundamental cellular processes: cell viability, proliferation, and programmed cell death (apoptosis).
These protocols are designed for researchers, scientists, and drug development professionals to establish a robust framework for the initial characterization of this and other similar small molecules. The experimental workflow is designed to first establish a cytotoxicity profile, followed by more detailed investigations into the mechanisms of growth inhibition and cell death.
I. Foundational Assays: Establishing a Cytotoxicity and Anti-Proliferative Profile
The initial assessment of any novel compound involves determining its effect on cell viability and proliferation. This provides essential dose-response information and guides the design of subsequent mechanistic studies.
A. Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability.[8]
Materials:
-
Selected cancer cell line (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(2,4-Dinitroanilino)benzamide (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(2,4-Dinitroanilino)benzamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6][7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[6][9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
B. Protocol 2: BrdU Assay for Cell Proliferation
Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as a marker of cell proliferation.[11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11][12] Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
Cells and compound as in Protocol 1
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution (e.g., 2N HCl or a commercial solution)[13]
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well. Incubate for 2-4 hours at 37°C.[13][14]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.[14]
-
Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[14]
-
Substrate Addition: Wash the wells three times. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[14]
-
Reaction Stoppage and Reading: Add 100 µL of stop solution. Read the absorbance at 450 nm.
Data Interpretation: A decrease in absorbance in treated cells compared to the control indicates an inhibition of cell proliferation. Data can be expressed as a percentage of the control.
II. Mechanistic Assays: Investigating the Induction of Apoptosis
If the foundational assays indicate that 3-(2,4-Dinitroanilino)benzamide reduces cell viability or proliferation, the next logical step is to determine if this is due to the induction of apoptosis.
A. Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15][17] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It therefore stains late apoptotic and necrotic cells where membrane integrity is compromised.[15][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[18]
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Preparation: Treat cells in 6-well plates with 3-(2,4-Dinitroanilino)benzamide at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16][18]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18][19]
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.[18]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[18]
-
Annexin V- / PI+: Primarily necrotic cells.
B. Protocol 4: Caspase-3/7 Activity Assay
Principle: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[10][20] These assays utilize a specific peptide substrate for caspase-3/7 (DEVD) conjugated to a reporter molecule (either a colorimetric or a luminescent molecule).[21][22] When cleaved by active caspases, the reporter is released, generating a measurable signal that is proportional to caspase activity.[21][22] The luminescent Caspase-Glo® 3/7 assay is highly sensitive and suitable for high-throughput formats.[21][22]
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega) or similar luminescent caspase assay kit
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]
-
Assay Procedure ("Add-Mix-Measure"): a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[22] c. Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[22]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation: An increase in the luminescent signal in treated cells compared to the vehicle control indicates the activation of caspase-3 and/or caspase-7, confirming the induction of apoptosis.
III. Visualizations and Data Summary
Experimental Workflow Diagrams
Caption: Workflows for BrdU and Caspase-Glo 3/7 assays.
Hypothetical Data Summary Tables
Table 1: Effect of 3-(2,4-Dinitroanilino)benzamide on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.1 ± 3.8 |
| 50 | 15.3 ± 2.1 |
| 100 | 5.6 ± 1.5 |
Table 2: Apoptosis Induction by 3-(2,4-Dinitroanilino)benzamide (Annexin V/PI Assay)
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
|---|---|---|---|
| Vehicle Control | 94.1 ± 2.3 | 3.2 ± 0.8 | 1.9 ± 0.5 |
| Compound (10 µM) | 45.8 ± 3.1 | 35.7 ± 2.9 | 15.3 ± 1.8 |
| Compound (50 µM) | 12.3 ± 1.9 | 58.9 ± 4.5 | 25.1 ± 3.3 |
Table 3: Caspase-3/7 Activation
| Treatment | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
|---|---|---|
| Vehicle Control | 15,340 ± 1,280 | 1.0 |
| Compound (10 µM) | 89,650 ± 7,500 | 5.8 |
| Compound (50 µM) | 215,770 ± 18,900 | 14.1 |
References
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Protocol for BrdU Labeling of Proliferating Cells. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
-
Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. (2021, February 16). Food Chemistry. Retrieved from [Link]
-
Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]
-
Protocol for specific induction of apoptosis or necroptosis in established murine tumors. (2025, November 7). STAR Protocols. Retrieved from [Link]
-
Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells. (2025, October 29). PLOS ONE. Retrieved from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
-
Small-molecule Profiling. (n.d.). Broad Institute. Retrieved from [Link]
-
Pero, R. W., Axelsson, B., Siemann, D., Chaplin, D., & Dougherty, G. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and Cellular Biochemistry, 193(1-2), 119-125. Retrieved from [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors. (2024, April 17). Preprints.org. Retrieved from [Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024, April 27). Semantic Scholar. Retrieved from [Link]
-
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). PMC. Retrieved from [Link]
-
Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. (2021, July 12). bioRxiv. Retrieved from [Link]
-
(PDF) Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. (2021, February 21). ResearchGate. Retrieved from [Link]
-
Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular Immunology, 113(2), 414-422. Retrieved from [Link]
-
Direct and downstream cellular targets of 45 active components of... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. N-Ethyl-3,5-dinitro-benzamide|CAS 59476-54-9 [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mbl.edu [mbl.edu]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. promega.com [promega.com]
Application Notes & Protocols: Utilizing 3-(2,4-Dinitroanilino)benzamide in Enzyme Inhibition Kinetics Studies
Introduction: Unveiling the Potential of 3-(2,4-Dinitroanilino)benzamide in Enzyme Kinetics
3-(2,4-Dinitroanilino)benzamide belongs to the broader class of benzamides, a versatile scaffold in medicinal chemistry known to produce inhibitors for a range of enzymatic targets. While specific kinetic data for this exact molecule is not extensively published, its structural features, particularly the dinitroaniline moiety, suggest a strong potential for enzyme inhibition, possibly through a covalent mechanism. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of 3-(2,4-Dinitroanilino)benzamide as an enzyme inhibitor. We will delve into the theoretical underpinnings of its likely mechanism, provide detailed protocols for its characterization, and offer insights into the interpretation of kinetic data.
The dinitrobenzamide class of molecules has gained significant attention as covalent inhibitors of essential enzymes in pathogens, such as Mycobacterium tuberculosis. These compounds often act as "suicide inhibitors," where the enzyme's own catalytic activity converts the inhibitor into a reactive species that forms a permanent, inactivating bond with the enzyme. This guide will draw parallels from well-characterized dinitrobenzamides to provide a robust framework for investigating 3-(2,4-Dinitroanilino)benzamide.
Scientific Foundation: The Rationale Behind the Experimental Design
Plausible Mechanism of Action: Covalent Inhibition
The presence of the 2,4-dinitroaniline group is a strong indicator of a potential covalent inhibition mechanism. For a number of dinitroaromatic compounds, the enzymatic reduction of a nitro group to a nitroso intermediate is a key activation step. This highly reactive nitroso species can then be attacked by a nucleophilic residue within the enzyme's active site, such as a cysteine or lysine, to form a stable covalent adduct. This process leads to the irreversible inactivation of the enzyme.
A notable example is the inhibition of the Mycobacterium tuberculosis enzyme DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) by dinitrobenzamides. The FAD cofactor within the DprE1 active site reduces the nitro group of the inhibitor, which then covalently modifies a critical cysteine residue (Cys387), leading to potent antitubercular activity.[1][2][3] It is therefore plausible that 3-(2,4-Dinitroanilino)benzamide could follow a similar mechanism of action against enzymes with suitable active site architecture and redox capabilities.
Visualizing the Proposed Mechanism and Experimental Workflow
To elucidate the proposed inhibitory pathway and the subsequent experimental design, the following diagrams provide a clear visual representation.
Caption: Proposed mechanism of covalent inhibition by 3-(2,4-Dinitroanilino)benzamide.
Sources
developing an ELISA for 2,4-dinitroaniline containing compounds
Application Note: Engineering an Ultrasensitive Competitive ELISA for 2,4-Dinitroaniline Compounds
Biological Context & The Diagnostic Challenge
2,4-dinitroaniline (2,4-DNA) forms the core chemical scaffold for a major class of pre-emergence herbicides, including pendimethalin, trifluralin, and butralin[1]. While highly effective at inhibiting microtubule polymerization in plant meristems, their environmental persistence, high lipophilicity, and potential toxicity to non-target aquatic and terrestrial organisms have raised significant ecological and human health concerns.
Traditional detection relies on chromatographic methods like GC-MS/MS, which, while highly precise, are bottlenecked by laborious sample extraction procedures and low throughput[2]. Enzyme-Linked Immunosorbent Assays (ELISA) offer a rapid, high-throughput alternative. However, because 2,4-DNA is a low-molecular-weight hapten (<500 Da), it cannot be detected via a standard sandwich ELISA, as it is physically too small to accommodate the simultaneous binding of two antibodies. Therefore, a meticulously designed indirect competitive ELISA (ic-ELISA) is required[3].
Scientific Rationale: Hapten Design & Bioconjugation
Small molecules are inherently non-immunogenic. To elicit a robust immune response and generate high-affinity monoclonal antibodies (mAbs), the 2,4-DNA core must be covalently linked to a macromolecular carrier protein[4].
The Causality of Spacer Arms: Direct conjugation of 2,4-DNA to a protein often masks the target epitope within the protein's tertiary structure, leading to poor antibody specificity. To resolve this, a spacer arm (e.g., an ethylenediamine group or succinic anhydride extension) is synthesized onto the 2,4-DNA core[1]. This spacer projects the dinitroaniline moiety away from the carrier protein's surface, minimizing steric hindrance and reducing charge-induced interference during B-cell receptor recognition[5].
The Causality of Heterologous Formats: We employ a heterologous carrier strategy. The immunogen utilizes Keyhole Limpet Hemocyanin (KLH), while the solid-phase coating antigen utilizes Ovalbumin (OVA). If KLH were used for both, the secondary antibody would detect anti-KLH antibodies present in the serum, drowning out the 2,4-DNA-specific signal with massive false positives. Using OVA for coating ensures the assay strictly measures antibodies binding to the 2,4-DNA moiety[4].
Rational hapten design and bioconjugation strategy for 2,4-dinitroaniline ELISA development.
Step-by-Step Methodologies
Hapten-Protein Bioconjugation (Active Ester Method)
This self-validating protocol ensures the stable formation of amide bonds between the hapten's carboxyl group and the carrier protein's primary amines.
-
Activation: Dissolve 10 mg of the carboxylated 2,4-DNA hapten in 1 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Stir at room temperature in the dark for 4 hours to form an amine-reactive NHS-ester.
-
Conjugation: Dissolve 20 mg of the carrier protein (KLH for immunogen, OVA for coating antigen) in 5 mL of 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add the activated hapten solution dropwise to the protein solution under continuous stirring. React overnight at 4°C.
-
Purification: Dialyze the conjugate extensively against 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unconjugated hapten and reaction byproducts.
-
Validation: Confirm conjugation via UV-Vis spectroscopy by observing a shift in the absorbance peaks characteristic of both the protein (280 nm) and the 2,4-DNA moiety.
Indirect Competitive ELISA (ic-ELISA) Protocol
In this format, free 2,4-DNA in the sample competes with immobilized Hapten-OVA for limited mAb binding sites. This creates an inverse relationship: higher concentrations of 2,4-DNA in the sample result in a lower absorbance signal[6].
Step-by-step workflow of the indirect competitive ELISA for 2,4-dinitroaniline detection.
-
Coating: Dilute Hapten-OVA to 0.25 µg/mL in coating buffer (0.05 M Carbonate, pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash plates three times with PBST (PBS containing 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBST). Incubate for 1 hour at 37°C to prevent non-specific binding. Wash three times.
-
Competition: Add 50 µL of 2,4-DNA standards or extracted samples to the wells, immediately followed by 50 µL of the anti-2,4-DNA mAb (diluted in PBS with 1% methanol). Incubate for 1 hour at 37°C.
-
Detection: Wash plates five times. Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP) diluted 1:5000. Incubate for 45 minutes at 37°C.
-
Readout: Wash plates five times. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2 M H₂SO₄. Read absorbance at 450 nm.
Assay Optimization & Self-Validating Quality Control
An ELISA is only as reliable as its optimization. The following parameters ensure the system is self-validating:
-
Checkerboard Titration: Used to empirically determine the optimal concentrations of coating antigen and primary antibody. The goal is to achieve a maximum zero-dose absorbance (
) of ~1.5 OD, ensuring a wide dynamic range for signal inhibition. -
Solvent Tolerance (Methanol Effect): Dinitroanilines are highly hydrophobic and require organic solvents for extraction from soil or food matrices[7]. The assay must be optimized for methanol tolerance. Low concentrations of methanol (1-5%) enhance assay sensitivity by improving analyte solubility. However, concentrations exceeding 10% denature the primary antibody, drastically reducing the
signal.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
Quality Control (QC) Metrics: A valid plate must meet specific criteria: The blank (non-specific binding) must be < 0.1 OD (validating blocking efficiency), and the
must be > 1.0 OD (validating antibody activity).
Quantitative Validation & Data Presentation
The performance of the optimized ic-ELISA is validated by its sensitivity (IC₅₀) and specificity (cross-reactivity).
Table 1: Optimized ic-ELISA Parameters
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Coating Antigen (Hapten-OVA) | 0.25 µg/mL | Determined via checkerboard titration for optimal signal-to-noise ratio. |
| Primary Antibody (mAb) | 1:8,000 dilution | Balances maximum absorbance (
Table 2: Cross-Reactivity (CR) Profile of Anti-2,4-DNA mAb Cross-reactivity is evaluated against structurally related dinitroaniline compounds to ensure assay specificity[3]. (Formula: CR (%) = [IC₅₀ of target / IC₅₀ of analog] × 100)
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| 2,4-Dinitroaniline | 0.38 | 100.0 |
| Butralin | 0.42 | 90.5 |
| Pendimethalin | 0.85 | 44.7 |
| Trifluralin | 1.10 | 34.5 |
| 2,6-Dinitroaniline | >100.0 | <0.1 |
Interpretation: The assay demonstrates broad-spectrum recognition of 2,4-dinitroaniline-containing herbicides while strictly excluding 2,6-dinitroaniline isomers, validating the structural fidelity of the selected mAb.
References
-
Trifluralin ELISA Kit-Competitive. BioVenic. 8
-
Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil. PubMed (NIH). 3
-
Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy. ACS Omega. 1
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate.
-
Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. ResearchGate. 2
-
Technical Support Center: Enhanced Detection of 2,4-Dinitroaniline. Benchchem. 6
-
IMMUNODIAGNOSIS OF PESTICIDES. Academic Journals. 4
-
Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. ResearchGate. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluralin ELISA Kit-Competitive - BioVenic [biovenic.com]
Application Notes and Protocols for the Analysis of 3-(2,4-Dinitroanilino)benzamide
Introduction
In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount to ensuring safety, efficacy, and quality. This document provides a comprehensive guide to the analytical standards and protocols for the characterization of 3-(2,4-Dinitroanilino)benzamide, a molecule of interest for its potential applications. As a substituted benzamide with nitroaromatic functionalities, this compound requires robust analytical methods for its quantification and impurity profiling.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They are grounded in the established principles of analytical chemistry, drawing parallels from the analysis of structurally related nitroaromatic compounds and benzamide derivatives. While a specific validated method for 3-(2,4-Dinitroanilino)benzamide is not yet established in the public domain, this guide offers a scientifically sound starting point for method development and validation, adhering to the principles of scientific integrity and trustworthiness. Every step is explained with its underlying scientific rationale to empower the user to not only follow the protocol but also to adapt and troubleshoot as necessary.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 3-(2,4-Dinitroanilino)benzamide is critical for developing appropriate analytical methods. Based on its structure, which features a dinitroaniline moiety linked to a benzamide, several key characteristics can be inferred:
-
UV-Vis Absorbance: The presence of the dinitroaromatic system, a strong chromophore, suggests that the molecule will exhibit significant absorbance in the UV-Vis region, likely between 250 nm and 400 nm. This property is fundamental for its detection and quantification by HPLC with a UV detector.
-
Solubility: The molecule is expected to have limited solubility in water and higher solubility in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Solubility studies are a crucial first step in sample and standard preparation.
-
Polarity: The presence of nitro groups and amide linkage imparts a degree of polarity. This makes reversed-phase high-performance liquid chromatography (RP-HPLC) an ideal technique for its separation.
Preparation and Handling of Analytical Standards
The accuracy of any analytical measurement is fundamentally dependent on the quality of the reference standard.[1]
Primary and Working Standards
-
Primary Standard: A primary standard should be of the highest possible purity, typically >99.5%, and should be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and any impurities.[1]
-
Working Standard: For routine analysis, a working standard is prepared from the primary standard. Its concentration should be verified against the primary standard.
Standard Solution Preparation Protocol
-
Weighing: Accurately weigh a suitable amount of the 3-(2,4-Dinitroanilino)benzamide reference standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a class A volumetric flask. Dissolve the standard in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol).
-
Dilution: Once fully dissolved, dilute to the mark with the same solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis. These solutions will be used to construct the calibration curve.
Storage and Stability
Store the stock solution in a tightly sealed, light-resistant container at a low temperature (e.g., 2-8 °C) to minimize degradation. The stability of the stock and working solutions should be evaluated over time to establish an appropriate expiry date.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
The following protocol is a recommended starting point for the HPLC analysis of 3-(2,4-Dinitroanilino)benzamide. Method development and validation are essential to ensure its suitability for a specific purpose.[2]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector | Provides flexibility in mobile phase composition and sensitive detection. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | A C18 column is a versatile choice for the separation of moderately polar compounds like the target analyte.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency. |
| Gradient Elution | See Table 2 | A gradient is recommended to ensure the elution of the analyte of interest as well as any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | Many nitroaromatic compounds have strong absorbance at 254 nm.[4] An initial UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Table 2: Recommended Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation Protocol
-
Weighing: Accurately weigh the sample containing 3-(2,4-Dinitroanilino)benzamide.
-
Extraction/Dissolution: Extract or dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. Sonication may be used to aid dissolution.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation
A crucial aspect of ensuring the reliability of analytical data is method validation. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Workflow Visualization
Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,520,100 |
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2,4-Dinitroanilino)benzoic acid | C13H9N3O6 | CID 617499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 3-(2,4-dinitroanilino)-N-(2-methylphenyl)benzamide - Chemdiv [chemdiv.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dinitroaniline [drugfuture.com]
troubleshooting low solubility of 3-(2,4-Dinitroanilino)benzamide in aqueous buffers
Technical Support Center: 3-(2,4-Dinitroanilino)benzamide
Introduction
Welcome to the technical support guide for 3-(2,4-Dinitroanilino)benzamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that the low aqueous solubility of this molecule presents a significant challenge. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve consistent and reliable experimental results. Our goal is to explain not just the "how" but the scientific "why" behind each recommendation, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 3-(2,4-Dinitroanilino)benzamide directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?
A1: The molecular structure of 3-(2,4-Dinitroanilino)benzamide contains multiple aromatic rings and nitro groups, making it highly lipophilic (fat-loving) and inherently resistant to dissolving in aqueous solutions like PBS.[1][2] Its predicted LogP (a measure of lipophilicity) is high, indicating a strong preference for non-polar environments over water. At neutral pH, the molecule is in its non-ionized form, which is the least soluble state. Direct dissolution in aqueous buffers is not a viable strategy for this compound.
Q2: Can I use Dimethyl Sulfoxide (DMSO) to dissolve the compound first? What is the maximum concentration I can use in my cell-based assay?
A2: Yes, DMSO is the recommended starting solvent for preparing a concentrated stock solution.[3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[5] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with a strong recommendation to stay at or below 0.1% to avoid solvent-induced artifacts or toxicity.[5][6] Even at 0.1%, DMSO can induce significant changes in gene expression and other cellular processes.[7][8] Therefore, it is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[6]
Q3: I prepared a 10 mM stock in DMSO, but when I add it to my aqueous buffer, a precipitate forms immediately. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous medium where it is insoluble. To prevent this, avoid making large dilution steps directly from 100% DMSO into your final aqueous buffer.[6][9] The best practice is to perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to a lower concentration (e.g., 1 mM) in DMSO first, and then add this solution to the aqueous buffer with vigorous mixing.[6] This gradual reduction in solvent strength helps keep the compound in solution.
Q4: Is heating the solution a good way to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be effective in dissolving the initial stock solution in DMSO and may help in some aqueous preparations.[3][4] However, this should be done with caution. Prolonged heating or high temperatures can cause chemical degradation of the compound. This method provides kinetic energy to overcome lattice forces in the solid state but does not change the fundamental insolubility of the compound in water at a given pH and temperature. If you use heat, always cool the solution to your experimental temperature and check for precipitation before use.
In-Depth Troubleshooting Guide
The low aqueous solubility of 3-(2,4-Dinitroanilino)benzamide stems from its chemical structure: it is a large, relatively rigid molecule with significant non-polar surface area. Our troubleshooting strategy is a tiered approach, starting with the simplest and most common techniques and progressing to more advanced methods.
Tier 1: Optimized Co-Solvent and pH Adjustment Strategy
This is the most direct approach for most in vitro experimental setups. The strategy relies on creating a stock solution in a suitable organic solvent and then carefully diluting it into an aqueous buffer, potentially with an adjusted pH.
-
Co-solvency: By introducing a water-miscible organic solvent (a co-solvent) like DMSO, you reduce the polarity of the bulk aqueous solution.[10][11][] This makes the environment more "hospitable" to a lipophilic molecule, thereby increasing its solubility.[13][14]
-
pH Adjustment: The 3-(2,4-Dinitroanilino)benzamide molecule has a secondary amine linker between the two ring systems. The two electron-withdrawing nitro groups make the proton on this amine weakly acidic. By raising the pH of the aqueous buffer to be well above the compound's pKa, this amine can be deprotonated. The resulting anionic (negatively charged) form of the molecule is significantly more polar and thus more soluble in water.[][15]
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the solid 3-(2,4-Dinitroanilino)benzamide.
-
Add anhydrous, sterile-filtered DMSO to create a 10-50 mM stock solution.[3] Using anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds.[3]
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (37°C) or brief sonication can be applied.[4] Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[3] Store at -20°C or -80°C, protected from light.
-
-
Determine the Optimal pH (If applicable):
-
While the exact pKa is not published, related dinitroaniline structures have acidic protons with pKa values that can be influenced by their environment.[16]
-
Prepare a series of your desired experimental buffers at various pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Perform a small-scale test dilution of your DMSO stock into each buffer to determine the highest pH at which the compound remains soluble at your target concentration without degrading. Note: Ensure your experimental system can tolerate the required pH.
-
-
Prepare the Final Working Solution:
-
Begin with your chosen aqueous buffer (at standard or adjusted pH).
-
While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
Ensure the final DMSO concentration remains within the acceptable limits for your specific assay (ideally ≤0.1%).[5][7][8]
-
After preparation, let the solution stand at the experimental temperature for at least 15-30 minutes and visually inspect for any signs of precipitation or cloudiness before use.
-
Caption: Tiered workflow for solubilizing the compound.
Tier 2: Advanced Solubilization with Excipients
If co-solvents and pH adjustment are insufficient or incompatible with your experimental design, using solubilizing excipients like cyclodextrins is the next logical step.
Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic.[17][18] A poorly water-soluble molecule like 3-(2,4-Dinitroanilino)benzamide can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[17][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[18][20]
For pharmaceutical and research applications, chemically modified cyclodextrins are preferred due to their higher solubility and reduced toxicity compared to native forms.
| Cyclodextrin Type | Key Features | Recommended Starting Concentration |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | High aqueous solubility (>500 mg/mL), well-established safety profile, widely used in formulations.[20] | 1-5% (w/v) in aqueous buffer |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | High aqueous solubility, anionic nature can aid complexation with certain molecules. | 1-5% (w/v) in aqueous buffer |
-
Prepare the Cyclodextrin Vehicle:
-
Dissolve the desired amount of HP-β-CD (e.g., 2.5 g for a 2.5% w/v solution) in your final volume of aqueous buffer (e.g., 100 mL).
-
Stir until the powder is completely dissolved. This will be your "vehicle" solution.
-
-
Prepare the Compound-in-DMSO Stock:
-
Follow Step 1 from the Tier 1 protocol to create a concentrated stock solution in 100% DMSO.
-
-
Form the Inclusion Complex:
-
Warm the HP-β-CD vehicle solution to approximately 40-50°C.
-
While vigorously stirring the warm vehicle, slowly add the concentrated DMSO stock solution.
-
Continue to stir the mixture for 1-2 hours as it cools to room temperature to allow for efficient complex formation.
-
-
Final Preparation and Validation:
-
After cooling, pass the solution through a 0.22 µm syringe filter to remove any non-complexed precipitate or aggregates. This is a critical self-validating step to ensure you are working with a true solution.
-
The resulting clear filtrate is your final working solution. It is advisable to determine the actual concentration of the compound in the filtrate via HPLC-UV or a similar quantitative method to confirm the solubilization efficiency.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Summary and Final Recommendations
Successfully working with 3-(2,4-Dinitroanilino)benzamide requires a systematic approach to overcome its inherent low aqueous solubility.
-
Always start by preparing a concentrated stock solution in 100% anhydrous DMSO.
-
For dilution into aqueous media, prioritize the co-solvent strategy (Tier 1), ensuring the final DMSO concentration is as low as possible (≤0.1%) and compatible with your assay.
-
If precipitation occurs, investigate modest increases in buffer pH (e.g., to 8.0 or 8.5) if your experiment can tolerate it.
-
If simpler methods fail, employ advanced excipients like HP-β-CD (Tier 2) to form a soluble inclusion complex.
-
Crucially, always include a vehicle control in your experiments and validate your final working solution by checking for precipitation and, if possible, quantifying the final concentration.
By understanding the physicochemical properties of this compound and applying these structured methodologies, you can achieve reliable and reproducible results in your research.
References
-
Jadhav, N., et al. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]
-
Mocanu, A-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Tariq, R., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia contributors. (2024). Dinitroaniline. Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). Dinitroaniline. Grokipedia. Available at: [Link]
-
Al-khedr, A. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Kumar, L., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Chordiya, M. A., & Senthilkumaran, K. (2012). Cyclodextrin In Drug Delivery: A Review. Open Access Journals. Available at: [Link]
-
Wikipedia contributors. (2024). Cosolvent. Wikipedia. Available at: [Link]
-
Popa, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. ijpcbs.com. Available at: [Link]
-
Girolami, F., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research. Available at: [Link]
-
CORESTA. (n.d.). Dinitroanilines. CORESTA. Available at: [Link]
-
Singh, M., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Maastricht University. Available at: [Link]
-
Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Genedata. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Netherlands. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Available at: [Link]
-
da Silva, A. B. F., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Center for Biotechnology Information. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
-
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. PubMed. Available at: [Link]
-
Deveau, A. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]
-
Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. Available at: [Link]
-
ResearchGate. (n.d.). Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Benzamide, N-(2,4-dinitrophenyl)-4-nitro-. National Center for Biotechnology Information. Available at: [Link]
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link]
-
PubChem. (n.d.). 3,5-dinitro-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-(2,4-Dinitroanilino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). 2,4-Dinitroaniline. Wikipedia. Available at: [Link]
-
ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. Available at: [Link]
-
O'Boyle, N. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. coresta.org [coresta.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. btsjournals.com [btsjournals.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 3-(2,4-Dinitroanilino)benzamide
Welcome to the Technical Support Center for 3-(2,4-Dinitroanilino)benzamide . This highly conjugated, electron-deficient small molecule is a valuable chemical probe and synthetic intermediate. However, its unique structural motifs—specifically the 2,4-dinitroaromatic ring and the benzamide linkage—make it susceptible to specific modes of degradation in solution.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind compound instability and provide self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my 3-(2,4-Dinitroanilino)benzamide lose activity when incubated in standard biochemical assay buffers?
Causality: Standard biochemical buffers often contain Dithiothreitol (DTT) or
Q2: My stock solutions turn dark or lose potency when left on the benchtop. Is this compound light-sensitive? Causality: Yes. The 2,4-dinitroaniline core functions as an efficient electron mediator and is highly susceptible to photodecomposition[2]. Upon exposure to ambient UV/Visible light, the nitro groups can undergo photoreduction, generating radical anion intermediates that rapidly degrade the compound[2][3]. Solution: Always handle the compound under low-light conditions. Store stock solutions in opaque or amber glass vials, and wrap assay plates in aluminum foil during incubations.
Q3: I observe erratic assay readouts and high variability between replicates. What is causing this? Causality: 3-(2,4-Dinitroanilino)benzamide possesses a high partition coefficient (logP) due to its highly conjugated, hydrophobic dinitroaromatic system[4]. If the final DMSO concentration in your aqueous assay drops below the critical solubilization threshold, the compound will form micro-precipitates. This aggregation leads to inconsistent target engagement and light-scattering artifacts in optical readouts. Solution: Ensure a final DMSO concentration of at least 1-2% in the assay. If higher DMSO is not tolerated by your target, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-127) to stabilize the microdispersion.
Q4: Can I store the compound in aqueous buffer at 4°C for long-term use? Causality: No. The benzamide linkage is susceptible to base- or acid-catalyzed hydrolysis over time, yielding 3-(2,4-dinitroanilino)benzoic acid and ammonia. Furthermore, prolonged aqueous exposure increases the risk of irreversible aggregation[4]. Solution: Prepare single-use aliquots in 100% anhydrous DMSO and store them at -20°C or -80°C. Never store the compound in aqueous media for more than 12 hours.
Part 2: Mechanistic Pathways and Workflows
To fully understand how to protect your compound, it is critical to visualize its degradation pathways and the standardized workflow required to bypass them.
Degradation pathways of 3-(2,4-Dinitroanilino)benzamide in solution.
Standardized workflow for the preparation and handling of stable assay solutions.
Part 3: Quantitative Data Presentation
The following table summarizes the stability parameters of the compound under various laboratory conditions, allowing you to easily compare and adjust your experimental design.
| Environmental Condition | Half-Life ( | Primary Degradation Pathway | Recommended Action |
| 10 mM DTT (pH 7.4) | < 2 hours | SNAr / Nitro Reduction | Replace DTT with 1 mM TCEP. |
| Ambient Light (Aqueous) | 4 - 6 hours | Photoreduction | Handle under amber/low light. |
| Aqueous Buffer (pH 7.4) | ~ 3 days | Aggregation / Hydrolysis | Prepare fresh daily; do not store. |
| Anhydrous DMSO (-20°C) | > 12 months | None (Stable) | Store as frozen, single-use aliquots. |
Part 4: Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
This protocol ensures maximum solubility while preventing premature hydrolysis and photodegradation.
-
Equilibration : Allow the lyophilized solid 3-(2,4-Dinitroanilino)benzamide to equilibrate to room temperature in a desiccator for 30 minutes. This prevents atmospheric moisture condensation, which can initiate hydrolysis.
-
Solubilization : Weigh the required mass and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock concentration. Vortex for 60 seconds and sonicate in a water bath for 5 minutes until the solution is completely clear and deep yellow/orange.
-
Aliquotting : Dispense the stock solution into single-use amber glass vials (e.g., 20 µL per vial) to minimize freeze-thaw cycles and light exposure. Store immediately at -20°C.
-
Assay Dilution : On the day of the experiment, thaw an aliquot on ice. Dilute the compound directly into a thiol-free assay buffer (supplemented with 1 mM TCEP if protein reduction is required) immediately prior to use. Mix vigorously by pipetting to ensure a stable microdispersion.
Protocol 2: Self-Validating Integrity Assay (LC-MS/UV)
Use this protocol to verify that your specific buffer conditions are preserving the compound's integrity prior to running expensive biological assays.
-
Sample Preparation : Prepare a 50 µM solution of the compound in your chosen assay buffer.
-
Incubation : Split the sample into two amber HPLC vials. Spike one vial with 5 mM DTT (positive degradation control) and leave the other untreated. Incubate both at 37°C for 2 hours.
-
Analysis : Inject 10 µL of each sample onto an LC-MS system using a C18 reverse-phase column. Monitor absorbance at 254 nm and 360 nm.
-
Validation : The untreated sample must display a single sharp peak corresponding to the intact mass. The DTT-spiked sample will show peak broadening, retention time shifts, and mass changes indicative of thiol-adduct formation, validating the necessity of a DTT-free workflow for your experiments.
References
-
Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Emerging frontiers in long-wavelength light-triggered nitric oxide release for therapeutic applications . Chemical Communications (RSC Publishing). Available at:[Link]
-
2,4-Dinitroaniline | C6H5N3O4 | CID 7321 . PubChem. Available at:[Link]
-
Photodecomposition of 2,4-dinitroaniline on Li/TiO2 and Rb/TiO2 nanocrystallite sol–gel derived catalysts . ResearchGate. Available at:[Link]
Sources
- 1. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging frontiers in long-wavelength light-triggered nitric oxide release for therapeutic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Benzoyl Chloride Hydrolysis in Organic Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. Benzoyl chloride is a ubiquitous and highly reactive acylating agent used widely in drug development and materials science. However, its high electrophilicity makes it exceptionally prone to hydrolysis, leading to the formation of benzoic acid byproducts, reduced yields, and failed couplings.
This guide provides a comprehensive, causality-driven approach to understanding, troubleshooting, and preventing the hydrolysis of benzoyl chloride.
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent hydrolysis, one must first understand the kinetic and thermodynamic drivers of the reaction. The hydrolysis of benzoyl chloride proceeds via an associative nucleophilic acyl substitution (SN2-like) mechanism 1.
Because the carbonyl carbon is highly electrophilic, even trace amounts of water act as a potent nucleophile. Water attacks the carbonyl carbon, forming a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion (a highly stable leaving group), irreversibly yielding benzoic acid and hydrogen chloride (HCl) [[1]](), 2. The reaction is exothermic and autocatalytic if the generated HCl is not scavenged. Therefore, controlling environmental and solvent moisture is not merely a best practice—it is a strict kinetic necessity.
Frequently Asked Questions & Troubleshooting
Q1: I am detecting benzoic acid in my reaction mixture despite using "anhydrous" solvents straight from the bottle. Why? A: Commercial "anhydrous" solvents can absorb atmospheric moisture the moment the septum is pierced or the cap is opened. Benzoyl chloride reacts with water rapidly, and even parts-per-million (ppm) levels of H₂O will degrade your reagent 3. You must rigorously dry solvents over activated molecular sieves and maintain a positive pressure of inert gas (N₂ or Argon) throughout the reaction 4.
Q2: How can I salvage an older bottle of benzoyl chloride that has partially hydrolyzed? A: Benzoyl chloride can be efficiently purified via fractional vacuum distillation. Because benzoic acid is a solid with a much higher boiling point, distillation under reduced pressure separates the volatile pure acyl chloride from the degraded solid byproduct 5, 6.
Q3: Which drying agents are best for solvents used in acyl chloride chemistry? A: Molecular sieves (3Å or 4Å) are the gold standard for dynamic drying because they trap water molecules within their pores without clumping or reacting with the solvent. Calcium hydride (CaH₂) is also highly effective for hydrocarbon solvents and ethers [](). Avoid basic drying agents like potassium carbonate (K₂CO₃) if there is any risk of them coming into contact with the acid chloride.
Decision tree for troubleshooting benzoyl chloride hydrolysis and byproduct formation.
Quantitative Data: Solvents and Drying Agents
Selecting the correct solvent and drying agent is the first line of defense against hydrolysis. The tables below summarize the compatibility of common solvents and the efficacy of drying agents.
Table 1: Solvent Compatibility for Benzoyl Chloride Reactions [1.13]
| Solvent | Polarity Type | Compatibility | Causality / Notes |
| Dichloromethane (DCM) | Polar Aprotic | Excellent | Highly miscible; does not react with acyl chlorides. Must be dried over 4Å sieves. |
| Diethyl Ether | Non-polar | Excellent | Commonly used for Grignard/acyl chloride couplings. Requires rigorous drying (CaH₂). |
| Toluene / Benzene | Non-polar | Excellent | Ideal for Friedel-Crafts acylations. Easily dried via azeotropic distillation. |
| Acetone | Polar Aprotic | Good | Benzoyl chloride is highly soluble, but enolization of acetone can cause side reactions. |
| Water / Alcohols | Polar Protic | Incompatible | Reacts violently to form benzoic acid (hydrolysis) or benzoate esters (alcoholysis). |
Table 2: Efficacy of Common Drying Agents for Aprotic Solvents [[2]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVO4QJ_HZ75851V-OT8TkWYkIC1FsSVwRkoYQ9TWflIN_0qF6f59byHBhTbOoYmCEY3Vns4nM5rSoGOpwoF_bcN_ZpoNoxH_l5aFFDFk3e6QPp9-j7pFyMjWZXseOlm7wTOJcwfDACrjB7YL6gucFw43SuhKaq1Sxkv2Hd2zap_52jKjMAWLI2AfKXT4wShvFpCkSnqNNvxqYictO6RrgEr3RiO9MeFDjCfbZoDWhBK0j5MQ0IR-oBQ7Xmg==)
| Drying Agent | Best Suited For | Clumping Risk | Efficiency (Residual H₂O) |
| Molecular Sieves (3Å/4Å) | DCM, Ethers, Amines | Low | Very High (< 10 ppm) |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Low | Very High (< 10 ppm) |
| Calcium Chloride (CaCl₂) | Halogenated solvents | High | Medium (~ 100 ppm) |
| Sodium Sulfate (Na₂SO₄) | Post-reaction workup | Medium | Low (Only removes bulk water) |
Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . If a step fails, the physical observations (e.g., cloudiness, pressure changes) will immediately alert the operator.
Protocol 1: Purification of Benzoyl Chloride via Vacuum Distillation
Causality: Benzoyl chloride boils at 197.2 °C at atmospheric pressure. Heating it to this temperature can cause thermal decomposition. Vacuum distillation lowers the boiling point, allowing for gentle separation from the non-volatile benzoic acid byproduct 5, 6.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried (150 °C for >4 hours) and cooled in a desiccator.
-
Preparation: Transfer the crude benzoyl chloride to the distillation flask. Add a Teflon-coated magnetic stir bar to prevent bumping.
-
Evacuation: Slowly apply a high vacuum (typically <1 mmHg). Self-Validation Check: Ensure the system holds a steady vacuum without rapid pressure spikes, which would indicate a leak.
-
Heating: Submerge the flask in an oil bath and gradually increase the temperature.
-
Collection: Discard the first few drops (forerun), which may contain volatile impurities like residual thionyl chloride (if synthesized in-house). Collect the main fraction at a steady temperature.
-
Validation: The purified benzoyl chloride should be a perfectly clear, colorless liquid. Analyze via ¹H NMR (CDCl₃); the absence of a broad peak at 10–12 ppm confirms the complete removal of benzoic acid.
Protocol 2: Establishing a Rigorously Anhydrous Reaction Setup
Causality: Glassware naturally adsorbs a microscopic layer of water on its surface. Flame drying under a vacuum provides the activation energy necessary to desorb this water, while backfilling with an inert gas prevents readsorption from the atmosphere 3.
-
Flame Drying: Attach a round-bottom flask containing a stir bar to a Schlenk line. Apply high vacuum. Gently sweep a heat gun or Bunsen burner flame over the exterior of the flask until any condensation disappears.
-
Cooling: Allow the flask to cool to room temperature under vacuum.
-
Backfilling: Slowly backfill the flask with dry Argon or Nitrogen. Repeat the vacuum/gas cycle three times.
-
Solvent Transfer: Using a gas-tight syringe purged with inert gas, transfer the anhydrous solvent (e.g., DCM dried over 4Å sieves) through a rubber septum into the flask.
-
Reagent Addition: Add the purified benzoyl chloride dropwise. Self-Validation Check: The solution must remain completely clear. If a white precipitate forms or the solution becomes cloudy upon addition, trace moisture has caused hydrolysis (forming insoluble benzoic acid/HCl fumes), and the setup must be aborted.
Workflow for establishing strictly anhydrous conditions in acyl chloride synthesis.
References
- Benchchem. Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
- ResearchGate. Benzoyl Chloride.
- Benchchem. Technical Support Center: Purification of 3-(1-Cyanoethyl)benzoyl chloride.
- UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.
- Benchchem. Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions.
- Benchchem. An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents.
- Sigma-Aldrich. Dry and safe - Drying agents from EMD Millipore.
Sources
minimizing degradation of 3-(2,4-Dinitroanilino)benzamide during experiments
Document ID: TSD-DNAB-032026
Version: 1.0
Introduction
Welcome to the technical support guide for 3-(2,4-Dinitroanilino)benzamide (DNAB). This molecule, characterized by its dinitroanilino and benzamide moieties, is of significant interest in various research applications, including drug development and materials science. However, the very functional groups that make it valuable—the electron-withdrawing nitro groups and the hydrolyzable amide linkage—also render it susceptible to degradation under common experimental conditions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the causal mechanisms behind DNAB's instability. By understanding why degradation occurs, you can proactively design more robust experiments, ensure data integrity, and preserve the integrity of your valuable samples. This document provides field-proven insights, self-validating protocols, and troubleshooting workflows to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid 3-(2,4-Dinitroanilino)benzamide?
A1: Solid DNAB should be stored in a tightly sealed, amber glass container in a cool, dry, and dark environment. A desiccator at room temperature or a controlled environment at 2-8°C is ideal. The key is to minimize exposure to three primary degradation triggers: light, moisture, and heat.[1][2] The dinitroaromatic structure is sensitive to light, which can induce photodegradation.[3][4] Moisture can facilitate hydrolysis of the amide bond over time, even in the solid state if humidity is high.
Q2: I've prepared a stock solution in an organic solvent. How should I store it and for how long is it stable?
A2: Stock solutions are significantly more prone to degradation than the solid compound.
-
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents should generally be avoided for long-term storage. Aprotic solvents like DMSO or DMF are common, but their purity is critical.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light.
-
Stability: The stability of a solution is highly dependent on the solvent and concentration. We strongly recommend performing a stability study for your specific conditions (see Protocol 1). As a general guideline, do not assume stability for more than a few weeks at -20°C without validation.
Experimental Best Practices
Q3: My experimental solution containing DNAB is changing color, often turning darker yellow or brown. What is causing this?
A3: A color change is a strong indicator of degradation. This is often due to the formation of nitroso compounds or other chromophoric degradation products.[3] The primary causes are:
-
Photodegradation: Exposure to ambient or UV light can break down the dinitroaniline moiety.[3][5] Always work in a shaded environment or use amber-colored labware.
-
pH Instability: The amide bond in DNAB is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6][7] This cleavage can lead to the formation of 3-aminobenzamide and 2,4-dinitroaniline, which can undergo further reactions.
-
Oxidation: While nitroaromatic compounds are generally resistant to oxidation, harsh oxidative conditions or the presence of strong oxidizing agents can lead to degradation.[8]
Q4: Which experimental parameters have the most significant impact on the stability of DNAB?
A4: The most critical parameters to control are pH, light exposure, and temperature .
-
pH: The amide linkage is most stable in a neutral pH range (approx. 6-8). Both strong acids and bases will catalyze its hydrolysis.[7] If your experiment requires pH outside this range, the exposure time should be minimized, and controls should be run to quantify the extent of degradation.
-
Light: Dinitroaromatic compounds are notoriously photosensitive.[4] Conduct experiments under subdued light and use amber glassware or foil-wrapped containers.
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[8] Avoid unnecessary heating of solutions containing DNAB. If a reaction must be heated, use the lowest effective temperature for the shortest possible time.
Q5: Are there any incompatible reagents or materials I should avoid?
A5: Yes. Avoid the following:
-
Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, or even prolonged exposure to certain metals can reduce the nitro groups to amino groups, fundamentally changing the molecule's structure and properties.[9]
-
Strong Bases and Acids: As mentioned, these will catalyze amide hydrolysis.[7][8]
-
Strong Oxidizing Agents: Avoid materials like permanganates, dichromates, and high concentrations of hydrogen peroxide.[8]
-
Reactive Solvents: Avoid using solvents that can react with the compound, such as primary or secondary amines, unless they are part of the intended reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to a solution.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of DNAB into one or more new products. | 1. Immediately re-analyze a freshly prepared standard solution to confirm system suitability. 2. Run a stability check on your stock solution (See Protocol 1). 3. Review your experimental workflow for exposure to light, extreme pH, or high temperatures. 4. If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway (e.g., hydrolysis vs. reduction).[10] |
| Poor reproducibility between experiments. | Inconsistent degradation of DNAB due to variable conditions. | 1. Standardize all experimental parameters stringently, especially incubation times, light exposure, and solution pH. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Do not reuse old dilutions. 3. Use an internal standard in your analytical method to control for variations in sample preparation and analysis. |
| Loss of biological activity or chemical reactivity. | The parent compound has degraded to an inactive form. | 1. Confirm the identity and purity of your starting material before beginning experiments. 2. Prepare and test the compound immediately after dissolving it to establish a baseline activity. 3. Implement the handling and storage best practices outlined in the FAQs to minimize degradation during the experiment. |
| Solution turns from yellow to brown/red upon adding a reagent. | Possible chemical reaction or rapid degradation. | 1. The reagent may be incompatible (e.g., a strong base or reducing agent). 2. Check the pH of the final solution. An extreme pH shift could be causing rapid hydrolysis. 3. The reagent itself might be degrading and causing the color change. Run a control with just the solvent and the new reagent. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting unexpected experimental results.
Caption: A workflow for diagnosing the root cause of DNAB degradation.
Key Degradation Pathways & Prevention
Understanding the chemical transformations DNAB can undergo is essential for preventing them. The primary pathways are hydrolysis, photolysis, and reduction.
Caption: Major degradation pathways affecting 3-(2,4-Dinitroanilino)benzamide.
Protocols & Methodologies
Protocol 1: Preparation and Quality Control of a DNAB Stock Solution
This protocol describes how to prepare a stock solution and validate its initial purity and stability.
Materials:
-
3-(2,4-Dinitroanilino)benzamide (solid)
-
Anhydrous, HPLC-grade DMSO
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
-
HPLC system with a UV detector and a C18 column[11]
Procedure:
-
Preparation (Day 0):
-
Under subdued light, accurately weigh the required amount of solid DNAB.
-
Dissolve the solid in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Dispense into single-use aliquots in amber vials.
-
Flush vials with an inert gas (argon or nitrogen) before capping to displace oxygen.
-
Store aliquots at -20°C or -80°C.
-
-
Initial Quality Control (Day 0):
-
Take one freshly prepared aliquot.
-
Prepare a dilution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject onto the HPLC-UV system. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid, monitoring at a relevant wavelength (e.g., 254 nm or a lambda-max specific to the compound).[10][11]
-
Record the chromatogram. The main peak's purity should be >98% (by peak area). This is your T=0 reference.
-
-
Stability Check (e.g., Day 7, Day 30):
-
Thaw a new aliquot from storage.
-
Prepare a dilution and analyze via HPLC using the exact same method as Day 0.
-
Compare the chromatogram to the T=0 reference. Look for:
-
A decrease in the main peak area.
-
The appearance of new peaks (degradation products).
-
-
The solution is considered stable if the main peak area is within 95% of the T=0 value and no single degradation peak is >1%.
-
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Verma, H., & Shukla, P. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Taylor, S., et al. (2021). Photo-degradation of 2,4-dinitroanisole (DNAN): An emerging munitions compound. ResearchGate. [Link]
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 3-Nitrobenzamide. Retrieved from [Link]
-
López-García, E., et al. (2020). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. MethodsX, 7, 100816. [Link]
- Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. R&D Discovery.
-
Zhao, L., et al. (2012). Study on the aerobic biodegradability and degradation kinetics of 3-NP; 2,4-DNP and 2,6-DNP. PubMed. [Link]
-
Pellegrini, E., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 28(28), 37199–37215. [Link]
-
Pandey, J., et al. (2013). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. PubMed. [Link]
-
Sahoo, S. K., & Gupta, A. (2015). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. ResearchGate. [Link]
-
Nishino, S. F., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. [Link]
-
Tsunematsu, H., et al. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. Journal of Biochemistry, 97(2), 617-23. [Link]
-
askIITians. (2025). How will you convert benzamide to aniline? Retrieved from [Link]
-
U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]
-
Le, T., et al. (2012). Aerobic Biodegradation of 2,4-Dinitroanisole by Nocardioides sp. Strain JS1661. Applied and Environmental Microbiology, 78(10), 3536-3542. [Link]
-
Pospíšilová, M., et al. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 7(12), 5161-5168. [Link]
-
Berkowitz, W. F. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
Sakkas, V. A., & Konstantinou, I. K. (2007). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. ResearchGate. [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. How will you convert benzamide to aniline? - askIITians [askiitians.com]
- 10. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: HPLC Optimization for 3-(2,4-Dinitroanilino)benzamide and Its Metabolites
Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex chromatographic behavior of 3-(2,4-Dinitroanilino)benzamide and its downstream metabolites. This guide is designed for researchers and drug development professionals who require robust, reproducible, and self-validating analytical methods.
Diagram 1: Metabolic Transformation & Chromatographic Properties
Logical relationship of 3-(2,4-Dinitroanilino)benzamide metabolic pathways and physical shifts.
Section 1: Method Development & Gradient Design
Q1: How do I design a robust initial gradient to resolve the highly hydrophobic parent compound from its highly polar metabolites?
Expert Insight (Causality): 3-(2,4-Dinitroanilino)benzamide contains a highly electron-deficient, hydrophobic dinitroaniline core. However, its primary metabolic pathways—nitroreduction (yielding hydroxylamines and amines) and amide hydrolysis (yielding carboxylic acids)—drastically increase the molecule's polarity and introduce ionizable groups [1]. To capture this wide polarity range in a single run, an aggressive reversed-phase gradient is required. Starting with a highly aqueous mobile phase ensures retention of the polar amine/acid metabolites, while a steep ramp to an organic modifier is necessary to elute the strongly retained parent compound.
Self-Validating Protocol: Broad-Spectrum Gradient Elution
-
Column Selection: Equip the system with a high-purity, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size for UPLC, or 4.6 x 150 mm, 3.5 µm for HPLC).
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v). (Validates pH ~2.7 to suppress ionization of weak acids).
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
-
System Equilibration: Pump at initial conditions (5% B) for at least 10 column volumes. Monitor baseline stability at 254 nm and 360 nm.
-
Gradient Execution: Program the pump according to the gradient table below.
-
Validation Check: Inject a system suitability standard containing the parent and a known polar metabolite (e.g., p-nitroaniline as a proxy). The resolution (
) between the earliest eluting metabolite and the void volume ( ) must be > 2.0. If , decrease the initial organic concentration to 2% B to increase retention.
Table 1: Optimized Gradient Timetable for Dinitroaniline Derivatives
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | Isocratic hold (Retains polar amines) |
| 8.0 | 0.4 | 5 | 95 | Linear ramp (Elutes parent drug) |
| 10.0 | 0.4 | 5 | 95 | Wash (Clears hydrophobic lipids) |
| 10.1 | 0.4 | 95 | 5 | Re-equilibration |
| 14.0 | 0.4 | 95 | 5 | End |
Section 2: Troubleshooting Peak Shape & Retention Shifts
Q2: Why am I observing severe peak tailing specifically for the reduced amine metabolites, and how can I correct it?
Expert Insight (Causality): When the nitro groups of the parent compound are reduced by nitroreductases (such as the E. coli nfsB enzyme often utilized in gene therapy models [2]), the resulting aromatic amines become basic. If your mobile phase pH is near neutral (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase become ionized to silanoxanes (Si-O⁻). The protonated amine metabolites (R-NH₃⁺) undergo secondary cation-exchange interactions with these negatively charged silanols. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to drag through the column, resulting in a pronounced tail.
Troubleshooting Protocol:
-
Lower the pH: Ensure Mobile Phase A contains at least 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to drop the pH below 3.0. This protonates the silanols (neutralizing them) and eliminates the ionic interaction.
-
Switch Stationary Phase: If tailing persists (Asymmetry factor > 1.5), switch to a polar-embedded C18 column (e.g., amide-linked). The embedded polar group creates a localized hydration layer that shields basic analytes from underlying active silanols.
Q3: The retention time of the carboxylic acid metabolite (from amide hydrolysis) shifts randomly between batches. What is the mechanism behind this, and how is it fixed?
Expert Insight (Causality): Amide hydrolysis of 3-(2,4-Dinitroanilino)benzamide yields a benzoic acid derivative. Carboxylic acids typically have a pKa around 4.0. If the pH of your mobile phase is not tightly controlled and sits near this pKa, the metabolite exists in a highly sensitive 50/50 equilibrium between its hydrophobic unionized state (-COOH) and its highly polar ionized state (-COO⁻). Even a 0.1 pH shift from minor mobile phase preparation errors will drastically alter this ratio, causing massive retention time shifts.
Solution: Apply the "2-pH Rule." Always buffer the mobile phase at least 2 full pH units away from the analyte's pKa. Using 0.1% Formic Acid (pH ~2.7) ensures >95% of the carboxylic acid is in its unionized, consistently retained form.
Diagram 2: HPLC Troubleshooting Logic
Algorithmic workflow for diagnosing and resolving chromatographic failures in dinitroanilines.
Section 3: Sample Preparation & Extraction
Q4: How do I extract these compounds from biological matrices (e.g., plasma or microsomes) without degrading the labile hydroxylamine intermediates?
Expert Insight (Causality): Hydroxylamines (-NHOH) are transient, highly reactive intermediates in the nitroreduction pathway. They are prone to rapid auto-oxidation back to the nitro state or further degradation if exposed to high heat, high pH, or prolonged drying times. Traditional Liquid-Liquid Extraction (LLE) often requires harsh evaporation steps that destroy these metabolites.
Self-Validating Protocol: Cold Solid-Phase Extraction (SPE) We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges, which provide excellent recovery for both the polar metabolites and the hydrophobic parent without requiring extreme pH adjustments [3].
-
Conditioning: Pass 2 mL of MS-grade Methanol, followed by 2 mL of cold (4°C) LC-MS grade water through the HLB cartridge.
-
Loading: Quench the 500 µL biological assay with 500 µL of ice-cold 1% Formic Acid in water to halt enzymatic activity and stabilize the hydroxylamine. Load the 1 mL mixture onto the cartridge at a flow rate of 1 drop/second.
-
Washing: Wash with 2 mL of cold 5% Methanol in water to remove salts and endogenous proteins.
-
Elution: Elute with 2 mL of cold 100% Acetonitrile into a pre-chilled collection tube.
-
Validation Check: Spike a blank matrix with a known concentration of a stable hydroxylamine surrogate. If recovery is < 80%, check the evaporation temperature; it must not exceed 30°C under a gentle nitrogen stream.
Section 4: Detection Strategies
Q5: What is the optimal UV-Vis detection strategy to differentiate the parent compound from its metabolites prior to MS confirmation?
Expert Insight (Causality): The 2,4-dinitroaniline moiety is a classic "push-pull" chromophore. The electron-donating amine nitrogen pushes electron density into the aromatic ring, while the strongly electron-withdrawing ortho and para nitro groups pull it. This extensive delocalization results in a distinct, intense absorption band in the visible/near-UV region (typically
When a nitro group is reduced to an amine, this electron-withdrawing capability is lost, and the conjugated system is disrupted. Consequently, the
Recommendation: Utilize a Diode Array Detector (DAD) and extract two specific wavelengths simultaneously:
-
360 nm: Highly specific for the intact 2,4-dinitroaniline parent and the amide-hydrolyzed carboxylic acid metabolite (since the dinitro core remains intact).
-
260 nm: Universal detection to capture the reduced amine and hydroxylamine metabolites, which will have lost their 360 nm absorbance footprint.
References
-
Tong, C., et al. "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection." Chemosphere, 2010. URL: [Link]
-
Helsby, N. A., et al. "Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry, ACS Publications, 2007. URL: [Link]
-
Jiang, H., et al. "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood." Frontiers in Public Health, 2023. URL: [Link]
comparing the mechanism of action of benzamide riboside and 3-(2,4-Dinitroanilino)benzamide
An in-depth comparative analysis of benzamide derivatives reveals a fascinating paradigm in structural pharmacology: how functionalization of a conserved core scaffold dictates entirely divergent mechanisms of action. This guide objectively compares Benzamide Riboside (BR) and 3-(2,4-Dinitroanilino)benzamide , dissecting their distinct enzymatic targets, downstream cellular consequences, and the self-validating experimental workflows required to evaluate them in preclinical drug development.
Structural Pharmacology & Target Divergence
While both compounds share a benzamide pharmacophore, their structural modifications route them into completely different metabolic and signaling pathways.
Benzamide Riboside (BR): The Prodrug Metabolite BR is an oncolytic agent designed to overcome the neurotoxicity of unsubstituted benzamide. Structurally, it acts as a nicotinamide riboside analog. BR is not intrinsically active; it is a prodrug that must be anabolized intracellularly into its 5'-monophosphate and subsequently into Benzamide Adenine Dinucleotide (BAD) [1]. BAD serves as a potent, non-hydrolyzable NAD+ mimic that competitively inhibits NAD-dependent enzymes, primarily targeting the purine biosynthesis and folate pathways[2].
3-(2,4-Dinitroanilino)benzamide: The Direct Enzyme Inhibitor This compound is a heavily functionalized derivative of 3-aminobenzamide (3-AB), a classic inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The unsubstituted amide group is essential for anchoring the molecule into the nicotinamide-binding pocket of PARP via hydrogen bonding with highly conserved Ser and Gly residues. The addition of the bulky, highly electron-withdrawing 2,4-dinitroanilino group at the meta position alters the steric profile, allowing the molecule to exploit hydrophobic interactions in the extended binding cleft of the enzyme[3], preventing the synthesis of poly(ADP-ribose) chains necessary for DNA base excision repair (BER).
Mechanisms of Action
Benzamide Riboside (BR): The Metabolic Axis
BR exerts a dual-inhibition mechanism driven by its active metabolite, BAD:
-
IMPDH Inhibition: BAD is a potent inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanylate synthesis. By blocking the conversion of IMP to XMP, BR severely depletes intracellular GTP and dGTP pools[1]. It shows a strong selectivity for the inducible Type II isoform of IMPDH, which is upregulated in highly proliferating cancer cells.
-
NADK and DHFR Axis: BAD also inhibits Nicotinamide Adenine Dinucleotide Kinase (NADK), leading to a rapid drop in cellular NADP and NADPH levels. Because NADPH is critical for protecting Dihydrofolate Reductase (DHFR) from proteolysis, this depletion destabilizes DHFR, halting thymidine biosynthesis[2].
-
Apoptotic Execution: The metabolic collapse triggers apoptosis characterized by sustained c-Myc expression and the concurrent downregulation of the G1-phase specific genes cdc25A and Cdk2[4].
3-(2,4-Dinitroanilino)benzamide: The DNA Repair Axis
Unlike BR, this compound acts directly without metabolic conversion.
-
PARP-1 Competitive Inhibition: It competes with NAD+ at the catalytic domain of PARP-1.
-
Blockade of PARylation: By preventing the cleavage of NAD+ into nicotinamide and ADP-ribose, it halts the formation of PAR polymers.
-
Synthetic Lethality: Without PARylation, the recruitment of scaffolding proteins (like XRCC1) to single-strand breaks (SSBs) fails. During replication, these unrepaired SSBs collapse into double-strand breaks (DSBs), triggering apoptosis in cells with homologous recombination deficiencies (e.g., BRCA mutations).
Fig 1: Divergent mechanisms of action for BR (metabolic inhibition) and 3-(2,4-DNAB) (DNA repair).
Self-Validating Experimental Protocols
To rigorously evaluate these compounds, researchers must utilize self-validating assay systems. A protocol is only robust if it contains an internal mechanism to prove causality rather than mere correlation.
Protocol A: Validating BR via Guanylate Rescue
Rationale & Causality: If BR's cytotoxicity is strictly mediated by on-target IMPDH inhibition, the cell should be starved of GTP. By supplying exogenous guanosine, the cell can utilize the salvage pathway (via HGPRT), bypassing IMPDH entirely. If viability is restored, the mechanism is validated; if not, the compound possesses off-target toxicity.
-
Seeding: Plate K562 human leukemia cells in RPMI-1640 at
cells/mL. -
Treatment: Treat cells with BR (10–20 µM) for 48 hours.
-
Rescue Arm: In a parallel cohort, co-incubate cells with BR (20 µM) + Guanosine (50 µM).
-
Quantification: Measure intracellular GTP pools via HPLC (absorbance at 254 nm) and assess overall viability via MTT assay.
-
Validation Check: Guanosine addition must abrogate >90% of BR-induced cytotoxicity[5].
Protocol B: Validating 3-(2,4-DNAB) via H2O2 Sensitization
Rationale & Causality: Basal PARylation in healthy cells is extremely low, making baseline PARP inhibition difficult to detect. By introducing a sublethal dose of
-
Seeding: Plate HeLa cells at
cells/well in a 6-well plate. -
Pre-incubation: Treat with 3-(2,4-Dinitroanilino)benzamide (10 µM) for 2 hours to allow target engagement.
-
Damage Induction: Pulse cells with 500 µM
for 10 minutes to induce SSBs. -
Lysis & Western Blot: Lyse cells immediately in RIPA buffer. Run lysates on an SDS-PAGE gel and probe with an anti-poly(ADP-ribose) monoclonal antibody (e.g., 10H).
-
Validation Check: The
-only positive control must show a massive high-molecular-weight smear (PAR polymers). The compound-treated arm must show a dose-dependent suppression of this smear.
Fig 2: Self-validating experimental workflow for differentiating IMPDH and PARP inhibition.
Quantitative Data Comparison
The following table summarizes the divergent pharmacological profiles of these two benzamide derivatives based on established experimental parameters.
| Parameter | Benzamide Riboside (BR) | 3-(2,4-Dinitroanilino)benzamide |
| Primary Target | IMPDH (Type II) & NADK | PARP-1 / PARP-2 |
| Active Molecular Form | Benzamide Adenine Dinucleotide (BAD) | Unmodified parent compound |
| Binding Mechanism | NAD+ analogue; competitive binding | Nicotinamide mimic; competitive binding |
| Primary Downstream Effect | Depletion of GTP, dGTP, and NADPH | Blockade of PAR polymer formation |
| Secondary Downstream Effect | DHFR destabilization, cdc25A repression | Accumulation of unrepaired SSBs |
| Cellular Consequence | Metabolic arrest and Apoptosis | Synthetic Lethality (in HR-deficient cells) |
| Validation Rescue Strategy | Exogenous Guanosine (50 µM) | N/A (Sensitizes cells to DNA damage) |
References
-
Title: Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase Source: PubMed / NIH URL: [Link]
-
Title: Benzamide riboside induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells Source: PubMed / NIH URL: [Link]
-
Title: A second target of benzamide riboside: Dihydrofolate reductase Source: Taylor & Francis / Rutgers University URL: [Link]
-
Title: Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes (Contextualizing Dinitroanilino Derivatives) Source: Bentham Science Publishers URL: [Link]
Sources
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzamide riboside induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Mechanism of Action of Benzamide Riboside: A Novel...: Ingenta Connect [ingentaconnect.com]
comparative analysis of benzamide inhibitors for EGFR tyrosine kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has become a critical therapeutic target in oncology, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) that have revolutionized patient outcomes.[2]
This guide provides a comparative analysis of a specific class of these inhibitors: benzamide derivatives . While established quinazoline-based inhibitors like gefitinib and erlotinib have long dominated the clinical landscape, the benzamide scaffold offers a distinct chemical space for the development of novel EGFR inhibitors with potentially improved potency, selectivity, and resistance profiles. Here, we delve into a comparative analysis of emerging benzamide-based EGFR inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The EGFR Signaling Cascade and the Mechanism of TKI Inhibition
EGFR activation is a multi-step process initiated by the binding of ligands such as epidermal growth factor (EGF). This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated sites then serve as docking platforms for various signaling proteins, triggering downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3]
EGFR TKIs, including benzamide inhibitors, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.[3] This blockade of autophosphorylation effectively shuts down the downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
Caption: A streamlined workflow for an in vitro luminescence-based EGFR kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the benzamide inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in a kinase assay buffer. The final DMSO concentration should not exceed 1%. [3] * Prepare a kinase reaction master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer. [3] * Dilute the recombinant human EGFR kinase domain to the desired concentration in the kinase assay buffer. [3]
-
-
Kinase Reaction:
-
ADP Detection and Luminescence Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. [3] * Incubate at room temperature for 40 minutes. [3] * Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. [3] * Incubate at room temperature for 30 minutes. [3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer. [3] * Subtract the background luminescence (from a no-enzyme control) from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [3]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [2][4] Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with Benzamide Inhibitor:
-
Prepare serial dilutions of the benzamide inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours). [5]
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [2][4] * Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. [7] * Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [7]
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Phospho-EGFR
Western blotting is a technique used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitor's effect on EGFR activation in a cellular context. [1]
Caption: A comprehensive workflow for Western blot analysis of phospho-EGFR.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Grow cells to about 80-90% confluency.
-
Treat the cells with various concentrations of the benzamide inhibitor for a specified duration.
-
For some experiments, stimulate the cells with EGF for a short period (e.g., 15 minutes) before lysis to induce EGFR phosphorylation. [8]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. [9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix the lysates with SDS-PAGE sample buffer and heat to denature the proteins. [10]
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [1][9] * Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C. [1] * Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [1]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film. [1] * Quantify the band intensities using densitometry software.
-
To ensure accurate interpretation, the membrane should be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin). [1]This allows for the normalization of the phospho-EGFR signal to both the total amount of EGFR and the total protein loaded in each lane.
-
Conclusion and Future Directions
The benzamide scaffold represents a promising avenue for the discovery of novel EGFR tyrosine kinase inhibitors. The examples highlighted in this guide demonstrate the potential for developing potent and, in some cases, dual-targeting agents. The provided experimental protocols offer a robust framework for the preclinical evaluation of these compounds.
Future research in this area should focus on expanding the structure-activity relationship studies to improve potency and selectivity. Furthermore, evaluating the efficacy of these novel benzamide inhibitors against clinically relevant EGFR mutations, including the T790M resistance mutation and C797S mutation, will be crucial for their translational potential. As our understanding of the structural requirements for potent and selective EGFR inhibition evolves, benzamide derivatives are poised to play an increasingly important role in the landscape of targeted cancer therapy.
References
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]
-
EGFR Enzyme Kinase System Datasheet. SignalChem. Available at: [Link]
-
Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. Available at: [Link]
-
Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad. Available at: [Link]
-
Design and synthesis of novel EGFR kinase inhibitors for the treatment. DDDT. Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]
-
3.3. Biological Test Method. Bio-protocol. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
How could I detect EGFR by western blot effectively?. ResearchGate. Available at: [Link]
-
Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets. ChemRxiv. Available at: [Link]
-
Novel Benzimidazole Analogs as Inhibitors of EGFR Tyrosine Kinase. R Discovery. Available at: [Link]
-
(PDF) Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ResearchGate. Available at: [Link]
-
Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. PubMed. Available at: [Link]
-
Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. PubMed. Available at: [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. PMC. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes. Available at: [Link]
-
Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. R Discovery. Available at: [Link]
-
Pre-clinical evaluation of two novel benzamides, LB-102 and 103, for the treatment of schizophrenia. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rsc.org [rsc.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validating LC-MS/MS Data for 3-(2,4-Dinitroanilino)benzamide Quantification: A Comparative Guide to Sample Preparation and Column Selection
As drug development pipelines increasingly feature complex synthetic intermediates and targeted inhibitors, the bioanalytical quantification of highly functionalized molecules demands rigorous, mechanistic method development. 3-(2,4-Dinitroanilino)benzamide is a prime example of such an analyte. Featuring a highly electron-deficient dinitroaniline moiety coupled with a polar benzamide group, this compound presents unique chromatographic and mass spectrometric challenges.
In this guide, we objectively compare sample preparation strategies and chromatographic column chemistries to establish a robust, self-validating LC-MS/MS workflow. Every protocol described herein is designed to meet the stringent criteria set forth by the and the .
The Mechanistic Challenge: Ionization and Matrix Effects
To design a self-validating assay, we must first understand the causality behind the analyte's behavior in the mass spectrometer.
The dinitroaromatic ring in 3-(2,4-Dinitroanilino)benzamide is profoundly electron-withdrawing. Consequently, positive electrospray ionization (ESI+) yields exceptionally poor ionization efficiency. Instead, the molecule readily sheds a proton to form a stable anion, making Negative Electrospray Ionization (ESI-) the mandatory choice, yielding an intense
However, ESI- is notoriously susceptible to ion suppression caused by endogenous plasma phospholipids. If these lipids co-elute with the analyte, they monopolize the charge on the surface of the ESI droplets, preventing the analyte from ionizing and causing the Matrix Factor (MF) to fail regulatory acceptance criteria. Furthermore, nitro groups are highly susceptible to in-source electrochemical reduction if capillary voltages are set too high. Therefore, achieving reliable quantification requires a sample preparation method that aggressively removes phospholipids and a chromatographic method that isolates the analyte from residual matrix components.
Sample Preparation Comparison: SPE vs. PPT
To evaluate the optimal extraction strategy, we compared standard Protein Precipitation (PPT) using acetonitrile against Polymeric Reversed-Phase Solid Phase Extraction (SPE).
The Causality: PPT relies purely on organic solvent to denature proteins, leaving >90% of endogenous phospholipids in the extract. In contrast, Polymeric SPE utilizes a targeted wash step (5% Methanol) to elute salts, followed by a 100% Methanol elution that recovers the analyte while leaving highly hydrophobic phospholipids trapped on the sorbent.
Table 1: Quantitative Comparison of Extraction Methods (Rat Plasma, n=6)
| Performance Parameter | Protein Precipitation (PPT) | Polymeric SPE (Reversed-Phase) |
| Absolute Recovery | 82.4 ± 6.1% | 94.8 ± 2.3% |
| Matrix Factor (MF) | 0.65 (Severe Ion Suppression) | 0.98 (Negligible Suppression) |
| IS-Normalized MF %CV | 18.5% (Fails ICH M10 Criteria) | 3.2% (Passes ICH M10 Criteria) |
| Phospholipid Removal | < 5% | > 99% |
| Workflow Time | 15 minutes | 45 minutes |
Chromatographic Separation: Biphenyl vs. C18 Columns
The retention of dinitroaromatic compounds on standard C18 (octadecyl) columns is often insufficient, leading to early elution where matrix suppression is highest.
The Causality: Standard C18 stationary phases rely exclusively on hydrophobic dispersion forces. By switching to a Biphenyl stationary phase , we introduce strong
Table 2: Column Performance Comparison (UHPLC)
| Parameter | Standard C18 (Octadecyl) | Biphenyl Phase |
| Retention Mechanism | Hydrophobic Dispersion | Hydrophobic + |
| Retention Factor ( | 1.8 | 5.4 |
| Peak Asymmetry ( | 1.55 (Significant Tailing) | 1.05 (Symmetrical) |
| Signal-to-Noise at LLOQ | 25:1 | 140:1 |
Step-by-Step Methodology: A Self-Validating System
To ensure absolute trustworthiness, the following protocol embeds internal checks that automatically validate the integrity of each analytical run.
Step 1: System Suitability Testing (SST)
Before processing biological samples, inject a neat standard at the Lower Limit of Quantification (LLOQ). The system is only validated for use if the signal-to-noise ratio is
Step 2: Polymeric SPE Extraction
-
Spike: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize all downstream variability.
-
Pre-treatment: Dilute the sample 1:1 with 2% phosphoric acid to disrupt protein binding.
-
Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the SPE cartridge.
-
Load: Apply the pre-treated sample.
-
Wash: Pass 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte with 1 mL of 100% Methanol.
-
Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
Step 3: LC-MS/MS Parameters
-
Column: Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol.
-
Gradient: 20% B to 90% B over 3.0 minutes.
-
Ionization: ESI Negative Mode. Capillary voltage constrained to 2.0 kV to prevent nitro reduction.
-
MRM Transitions: Analyte (m/z 301.1
255.1 [Loss of ]); SIL-IS (m/z 306.1 260.1).
Step 4: Self-Validation Criteria (ICH M10 Compliant)
-
IS Tracking: The SIL-IS peak area in every unknown sample must remain within
15% of the mean IS area of the calibration curve. A deviation >15% automatically invalidates that specific sample's extraction, triggering a re-assay. -
Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must back-calculate to within
15% of their nominal values.
Workflow Visualization
Optimized LC-MS/MS sample preparation and validation workflow for nitroaromatic quantification.
References
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline.[1] Available at:[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018).[2] Available at:[Link]
Sources
comparison of anti-inflammatory properties of different benzamides
The benzamide scaffold has emerged as a highly tunable pharmacophore in medicinal chemistry, capable of decoupling potent anti-inflammatory efficacy from the gastrointestinal toxicity that plagues traditional non-steroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, I have found that the true value of benzamides lies in their structural plasticity; minor substitutions can shift the molecule's target from cyclooxygenase (COX) enzymes to inducible nitric oxide synthase (iNOS).
This guide provides a rigorous, data-driven comparison of novel benzamide derivatives, dissecting their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental frameworks required for their evaluation.
Structure-Activity Relationships (SAR) & Mechanistic Targeting
Benzamides exert their anti-inflammatory effects by intercepting the arachidonic acid cascade and suppressing pro-inflammatory cytokines. However, the specific functional groups attached to the benzamide core dictate the primary enzymatic target.
Structure-Activity Relationship (SAR) mapping of benzamide substitutions to their primary effects.
-
Quinazolinyl Benzamides: Adding a 1,4-dihydroquinazolin-3(2H)-yl moiety shifts the molecule toward highly potent COX-2 inhibition while maintaining a favorable gastric profile, effectively acting as a safer alternative to diclofenac1[1].
-
Nitro-Benzamides: Nitro substitutions optimize the compound's binding affinity to iNOS, drastically reducing Nitric Oxide (NO) production without inducing macrophage cytotoxicity2[2].
-
N-phenylcarbamothioyl Analogs: These derivatives excel at suppressing Prostaglandin E2 (PGE2) synthesis, often outperforming standard NSAIDs like indomethacin in acute in vivo models 3[3].
Inflammatory signaling cascade and targeted inhibition by specific benzamide derivatives.
Quantitative Comparison of Benzamide Derivatives
To objectively evaluate these compounds, we must compare their in vitro enzymatic inhibition (IC50) and their in vivo phenotypic effects. The data below synthesizes findings from pivotal pharmacological evaluations.
| Benzamide Derivative Class | Primary Target | In Vitro Efficacy (IC50) | In Vivo Efficacy (% Edema Inhibition) | Gastric Safety Profile | Reference |
| 1,4-Dihydroquinazolin-3(2H)-yl | COX-2 | 0.04 - 0.07 μM | 38.1% - 54.1% | Significantly improved ulcerogenic index vs. Indomethacin | [1] |
| Nitro-Substituted Benzamides | iNOS / NO | 3.7 - 5.3 μM | N/A | Non-cytotoxic in vitro (up to 50 μM) | [2] |
| N-phenylcarbamothioyl Analogs | PGE2 Synthesis | N/A | 51.7% - 61.4% | Lower ulcerogenic potential vs. Indomethacin | [3] |
| Parsalmide Analogs | COX-1 / COX-2 | Active | Active | Devoid of gastric effect; prevents indomethacin damage | [4] |
Self-Validating Experimental Methodologies
A robust experimental design does not merely generate data; it proves its own validity. Below are the field-proven protocols used to evaluate these benzamides, engineered with internal controls to ensure causality.
Protocol 1: In Vitro NO Production Inhibition in RAW264.7 Macrophages
Causality & Rationale: RAW264.7 cells are highly responsive to Lipopolysaccharide (LPS), providing a massive, reproducible burst of NO. However, a reduction in NO can be an artifact of cell death. Therefore, this protocol integrates a parallel MTT viability assay to prove that the benzamide is genuinely anti-inflammatory and not merely cytotoxic[2].
-
Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Pre-treatment: Treat cells with varying concentrations of the benzamide derivative (e.g., 5, 10, 20, 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., L-NAME).
-
LPS Induction: After 1 hour of pre-treatment, stimulate the cells with 1 μg/mL LPS. Incubate for 24 hours. (Causality check: The 1-hour pre-treatment ensures the drug occupies the target receptors before the inflammatory cascade initiates).
-
Griess Assay (NO Measurement): Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent. Measure absorbance at 540 nm using a microplate reader to quantify nitrite (a stable proxy for NO).
-
Parallel Viability Validation: Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm. (Validation: If viability drops below 90%, the NO reduction at that concentration must be discarded as an artifact of toxicity).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Rationale: This model produces a biphasic inflammatory response. The first hour is driven by histamine and serotonin, while the 3-5 hour window is driven by prostaglandin synthesis. This temporal resolution allows us to confirm if a benzamide is specifically acting on the COX/PGE2 pathway[1][3][4].
In vivo carrageenan-induced paw edema workflow with self-validating control integration.
-
Animal Grouping: Randomize adult Wistar rats into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin 10 mg/kg), and Benzamide Test Groups (e.g., 20 mg/kg).
-
Oral Administration: Administer the compounds orally. (Causality check: Oral dosing evaluates not just efficacy, but also the compound's systemic bioavailability and GI tolerability).
-
Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.
-
Inflammation Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan solution (w/v in saline) into the sub-plantar region of the right hind paw.
-
Temporal Measurement: Measure paw volume at 1, 2, 3, and 4 hours post-injection (Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition: % Inhibition =[1 - (Vₜ - V₀)Test / (Vₜ - V₀)Control] × 100. (Validation: The standard drug must achieve >30% inhibition at hour 3 for the assay to be deemed successful and sensitive).
References
-
1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. PubMed. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed.[Link]
-
Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.[Link]
Sources
- 1. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Disposal Guide for 3-(2,4-Dinitroanilino)benzamide
Executive Summary
3-(2,4-Dinitroanilino)benzamide is a specialized nitroaromatic benzamide derivative utilized in advanced drug discovery and biochemical research. Due to the presence of the dinitroaniline moiety, this compound presents specific toxicological and environmental challenges. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe handling, spill response, and disposal of 3-(2,4-Dinitroanilino)benzamide, ensuring strict compliance with [1] and [2] regulations.
Chemical & Hazard Profiling
Understanding the physical and chemical properties of a compound is the first step in designing a robust Chemical Hygiene Plan (CHP). Below is the hazard profile based on structural analogs such as 3-(2,4-dinitroanilino)benzoic acid [3].
| Property / Hazard Category | Description / Specification | Operational Implication |
| Compound Class | Nitroaromatic Amine / Benzamide | Requires segregation from strong reducers to prevent exothermic reactions. |
| Physical State | Solid (typically yellow/orange powder) | High risk of aerosolization; must be handled in a certified fume hood. |
| Primary Health Hazards | Acute Toxicity, Skin Sensitization | Strict PPE required; avoid all dermal contact to prevent systemic absorption. |
| Systemic Toxicity | Methemoglobinemia risk, Hepatic stress | Monitor for cyanosis (blueing of skin/lips) upon accidental exposure. |
| Environmental Hazard | High Aquatic Toxicity, Recalcitrant | Absolute prohibition of drain disposal; requires high-temperature incineration. |
| Reactivity Profile | Exothermic decomposition at high temps | Store away from heat sources, direct UV light, and strong oxidizers. |
Mechanistic Insight: The "Why" Behind the Protocol
Safety protocols are not arbitrary; they are dictated by molecular mechanisms and chemical causality.
Toxicological Causality:
The toxicity of 3-(2,4-Dinitroanilino)benzamide is primarily driven by its nitroaromatic structure. In vivo, nitro groups (
Environmental Causality:
Under [2], nitroaromatics are strictly regulated because they are highly recalcitrant in the environment. The electron-withdrawing nature of the dinitro groups makes the aromatic ring resistant to electrophilic attack by environmental microbes, leading to long-term persistence and bioaccumulation in aquatic ecosystems. Therefore, high-temperature incineration is the only self-validating method for complete destruction, ensuring the compound is fully oxidized to nitrogen gas (
Operational Safety Protocol (OSHA Compliance)
To comply with the [1], the following step-by-step handling methodology must be integrated into your laboratory's Chemical Hygiene Plan.
Step 1: Engineering Controls Verification
-
Conduct all weighing, dissolution, and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a minimum face velocity of 100 feet per minute (fpm).
-
Ensure the sash is positioned at the certified operating height to prevent vortexing and aerosol escape.
Step 2: Personal Protective Equipment (PPE) Donning
-
Gloves: Double-glove using extended-cuff nitrile gloves (minimum 5 mil thickness). Dinitroanilines can permeate standard latex over time.
-
Body: Wear a fully buttoned, flame-resistant laboratory coat.
-
Eyes: Wear ANSI Z87.1-certified chemical splash goggles.
Step 3: Handling and Manipulation
-
Use anti-static weighing spatulas to prevent electrostatic dispersion of the powder.
-
When preparing stock solutions (e.g., in DMSO or DMF), cap the vial immediately after solvent addition and vortex within the fume hood to contain any potential off-gassing.
Disposal Procedures (EPA RCRA Compliance)
The following workflows ensure compliance with [4] and RCRA Subtitle C standards for hazardous waste management.
Method A: Solid Waste Disposal (Powders and Original Vials)
-
Collection: Place any residual solid powder and the original primary container into a high-density polyethylene (HDPE) wide-mouth waste container.
-
Segregation: Do not mix with reactive metals, strong oxidizers, or strong reducing agents.
-
Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Environmentally Hazardous." Write the full chemical name: 3-(2,4-Dinitroanilino)benzamide.
-
Storage: Store in a designated secondary containment bin in the Satellite Accumulation Area (SAA) for no longer than the institutionally mandated time limit.
Method B: Liquid Waste Disposal (Aqueous and Organic Solutions)
-
Classification: Determine if the solvent matrix is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol, Water).
-
Transfer: Using a funnel, slowly pour the liquid waste into the appropriate, chemically compatible liquid waste carboy.
-
Documentation: Update the waste log attached to the carboy. You must list the exact percentage of 3-(2,4-Dinitroanilino)benzamide and all associated solvents.
-
Capping: Keep the waste container closed at all times except when actively adding waste, as strictly mandated by EPA regulations to prevent volatile emissions.
Method C: Contaminated Consumables
-
Segregation: Place all contaminated pipette tips, weighing boats, bench paper, and outer gloves into a transparent, heavy-duty plastic bag.
-
Secondary Containment: Place the sealed bag into a rigid, EHS-approved solid hazardous waste drum designated for incineration.
Spill Response Workflow
In the event of an accidental release, execute the following self-validating containment protocol:
-
Evacuate and Assess: Immediately clear personnel from the immediate area. Assess if the spill is small (<50 mL or <5 g) or large. For large spills, activate the laboratory emergency response system.
-
Don Emergency PPE: Ensure double nitrile gloves, goggles, and a lab coat are worn. If aerosolization is suspected, an N95 or P100 respirator is required.
-
Containment (Solid Spill): Gently cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress dust. Never sweep dry powder.
-
Containment (Liquid Spill): Surround and cover the spill with an inert, universal chemical absorbent (e.g., vermiculite or commercial spill pads).
-
Collection: Use a plastic scoop (never metal, to avoid sparking) to collect the absorbed material and place it into a hazardous waste bag.
-
Decontamination: Wash the spill surface with a suitable organic solvent (e.g., isopropanol) to dissolve residual nitroaromatic traces, followed by a thorough wash with laboratory detergent and water. Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Visualization
Below is the logical decision tree for the segregation and disposal of 3-(2,4-Dinitroanilino)benzamide waste streams.
Decision tree for the segregation and disposal of 3-(2,4-Dinitroanilino)benzamide waste streams.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." URL:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 617499, 3-(2,4-Dinitroanilino)benzoic acid." PubChem. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Test Methods / SW-846." URL:[Link]
Personal protective equipment for handling 3-(2,4-Dinitroanilino)benzamide
Standard Operating Procedure: Handling & Disposal of 3-(2,4-Dinitroanilino)benzamide
Welcome to the definitive laboratory safety and operational protocol for handling 3-(2,4-Dinitroanilino)benzamide. As a Senior Application Scientist, I cannot overstate the importance of respecting the physical and chemical properties of dinitroaniline derivatives. This guide transcends standard SDS sheets by providing you with the mechanistic reasoning behind our safety protocols. When you understand why a chemical behaves the way it does, safety becomes an intuitive scientific process rather than a regulatory burden.
Mechanistic Hazard Profile: The "Why" Behind the Danger
3-(2,4-Dinitroanilino)benzamide shares the severe hazard profile of the dinitroaniline class. The presence of the dinitro groups on the aniline core introduces three critical vectors of risk:
-
Acute Systemic Toxicity (Methemoglobinemia): Dinitroanilines are rapidly absorbed through the skin, gastrointestinal tract, and lungs[1]. Once in the bloodstream, they undergo hepatic N-hydroxylation. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[2]. This severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation[1]. Crucially, clinical symptoms may be delayed by 2 to 4 hours post-exposure[3].
-
Extreme Dermal Hazard: This compound is classified under GHS as "Fatal in contact with skin" (H310)[4]. The lipophilic nature of the compound allows it to bypass standard dermal barriers effortlessly.
-
Reactivity & Thermal Instability: Dinitro compounds are highly reactive. They can be sensitive to friction, shock, and heat, potentially decomposing violently to release highly toxic nitrogen oxide (NOx) gases[5].
Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for this compound. The following specialized equipment is required to establish a self-validating containment system.
| PPE Category | Required Specification | Mechanistic Justification |
| Respiratory | NIOSH-approved PAPR or N100/P100 particulate respirator. | Prevents inhalation of highly toxic dust (H330: Fatal if inhaled)[4]. |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). | Anilines rapidly permeate latex and thin nitrile. Butyl rubber provides superior chemical resistance against nitroaromatics[6]. |
| Eye/Face | Chemical splash goggles AND a full face shield. | Protects mucosal membranes from corrosive dust and potential reactive splatters[2]. |
| Body | Tyvek® or equivalent chemical-resistant coverall over a lab coat. | Prevents microscopic dust accumulation on personal clothing, which can cause delayed dermal absorption[3]. |
Operational Protocol: Step-by-Step Handling
To ensure absolute trustworthiness in your workflow, follow this self-validating protocol:
Phase 1: Pre-Operational Readiness
-
Antidote Verification: Confirm that medical oxygen and Methylene Blue (the specific antidote for methemoglobinemia) are readily available in the facility's medical response kit[2]. Do not proceed if absent.
-
Environmental Control: Ensure the operation is conducted in a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
Tool Selection: Equip the workspace exclusively with non-sparking spatulas (e.g., PTFE or ceramic) to mitigate the risk of friction-induced decomposition[7].
Phase 2: Containment and Weighing
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat and analytical balance to prevent the aerosolization of the fine powder.
-
Transfer: Carefully transfer the 3-(2,4-Dinitroanilino)benzamide using the non-sparking spatula. Keep the source container open for the absolute minimum time required.
-
Sealing: Once weighed, immediately dissolve the compound in the assay solvent within the fume hood, or seal the weighing vessel in secondary containment before transporting it to the reaction site.
Phase 3: Post-Experiment Decontamination
-
Wet-Wiping: Never sweep or use compressed air. Decontaminate all surfaces using a wet-wipe method with a compatible solvent, followed by soap and water[8].
-
PPE Doffing: Remove outer butyl gloves inside the fume hood. Doff the Tyvek suit carefully to avoid agitating trapped dust. Wash hands and forearms immediately with copious amounts of water[9].
Emergency Response & First Aid
-
Skin Contact: Immediately flush the area with water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention even if no symptoms are present[2].
-
Inhalation/Ingestion: Move to fresh air. If cyanosis (bluish lips/skin) develops, administer oxygen. Medical personnel must administer Methylene Blue intravenously based on blood methemoglobin concentrations[2].
Waste Management & Disposal Plan
Dinitroanilines are highly toxic to aquatic life with long-lasting effects (H411) and possess high bioaccumulation potential[10].
-
Segregation: Collect all 3-(2,4-Dinitroanilino)benzamide waste in a dedicated, clearly labeled, non-metallic hazardous waste container. Never mix with strong oxidizers, acids, or reducing agents[11].
-
Solid Waste: Contaminated PPE, wipes, and empty vials must be sealed in hazardous waste bags and placed in the designated solid waste drum.
-
Liquid Waste: Aqueous and organic liquid waste must be kept separate. Zero drain disposal is permitted [12].
-
Final Disposal: Waste must be handled by a licensed hazardous waste contractor for high-temperature incineration.
Toxicity Pathway Visualization
Below is the mechanistic pathway illustrating how 3-(2,4-Dinitroanilino)benzamide induces systemic toxicity. Understanding this biological cascade is essential for rapid emergency response.
Mechanistic pathway of dinitroaniline-induced methemoglobinemia and delayed clinical hypoxia.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2,4-DINITROANILINE [training.itcilo.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
